molecular formula C10H19NO4 B558653 Boc-NH-C4-acid CAS No. 27219-07-4

Boc-NH-C4-acid

Cat. No.: B558653
CAS No.: 27219-07-4
M. Wt: 217.26 g/mol
InChI Key: GFMRZAMDGJIWRB-UHFFFAOYSA-N
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Description

Boc-NH-C4-acid, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-((tert-Butoxycarbonyl)amino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338000
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27219-07-4
Record name 5-[(tert-Butoxycarbonyl)amino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Boc-amino)valeric acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-NH-C4-acid, a key building block in contemporary chemical biology and drug discovery.

Chemical Identity and Structure

This compound is the common shorthand for 4-(tert-butoxycarbonylamino)butanoic acid. It is a derivative of 4-aminobutyric acid (GABA), a neurotransmitter, where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protecting group strategy is fundamental in peptide synthesis and the construction of more complex molecules, preventing the amine from participating in unwanted side reactions.

The structure consists of a four-carbon carboxylic acid backbone (butanoic acid) with a Boc-protected amine at the C4 position.[4][5]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueCitations
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[5]
Synonyms N-Boc-4-aminobutyric Acid, 4-(Boc-amino)butyric Acid, Boc-GABA-OH[1][2][3][6]
Molecular Formula C₉H₁₇NO₄[3][5]
Molecular Weight 203.24 g/mol [2][5]
Appearance White to almost white powder or crystals[1][2][3]
Melting Point 56.0 - 60.0 °C[2]
SMILES CC(C)(C)OC(=O)NCCCC(=O)O[3][5]
InChI Key HIDJWBGOQFTDLU-UHFFFAOYSA-N[3][5]
CAS Number 57294-38-9[1][2]

Applications in Research and Development

This compound is a versatile bifunctional molecule with significant applications in several areas of drug discovery and chemical biology.

  • PROTAC Linkers: It serves as a foundational alkyl linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] The carboxylic acid provides a handle for conjugation to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to attach a ligand for the target protein.

  • Peptide Synthesis: As a protected amino acid derivative, it is used to incorporate a flexible four-carbon spacer into peptide chains, influencing their conformation and biological activity.[9]

The logical workflow for its use in PROTAC synthesis is illustrated below.

PROTAC_Synthesis_Workflow Boc_Acid This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Acid->Deprotection Free_Amine H₂N-C4-acid Deprotection->Free_Amine Coupling_1 Amide Coupling (Target Ligand) Free_Amine->Coupling_1 Intermediate Target Ligand-C4-acid Coupling_1->Intermediate Coupling_2 Ester/Amide Coupling (E3 Ligase Ligand) Intermediate->Coupling_2 PROTAC Final PROTAC Molecule Coupling_2->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocols

Synthesis of this compound from 4-Aminobutyric Acid

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of 4-aminobutyric acid (GABA).

Materials:

  • 4-Aminobutyric acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobutyric acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O and other organic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

This experimental workflow is depicted in the following diagram.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation Dissolve 1. Dissolve GABA in Dioxane/NaOH(aq) Cool 2. Cool to 0 °C Dissolve->Cool Add_Boc 3. Add Boc₂O Cool->Add_Boc Stir 4. Stir Overnight at RT Add_Boc->Stir Concentrate 5. Remove Dioxane Stir->Concentrate Wash 6. Wash with EtOAc Concentrate->Wash Acidify 7. Acidify with HCl Wash->Acidify Extract 8. Extract with EtOAc Acidify->Extract Dry 9. Dry & Concentrate Extract->Dry Final_Product This compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-NH-C4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butoxycarbonylamino)butanoic acid, commonly referred to as Boc-NH-C4-acid, is a valuable bifunctional molecule widely utilized in peptide synthesis, drug discovery, and as a linker in Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a carboxylic acid and a Boc-protected amine, providing a versatile building block for the covalent modification of molecules. This guide provides a comprehensive overview of its chemical properties, stability profile, and key experimental protocols relevant to its application in research and development.

Chemical Properties

This compound, with the IUPAC name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a white to off-white solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Synonyms N-Boc-4-aminobutyric acid, Boc-GABA-OH, 4-(Boc-amino)butyric acid[3]
Molecular Formula C₉H₁₇NO₄[3]
Molecular Weight 203.24 g/mol [3]
Melting Point 56-60 °C[4]
Boiling Point 82 °C at 0.2 mmHg[4]
CAS Number 57294-38-9[3]
Solubility
Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), methylene protons of the butanoic acid chain, and a proton associated with the carbamate nitrogen.[1]

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the carbamate and carboxylic acid, the quaternary carbon and methyl carbons of the Boc group, and the methylene carbons of the acid chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), C-H stretching vibrations (around 3000-2850 cm⁻¹), a strong C=O stretch from the carbamate (around 1690 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1710 cm⁻¹).[6]

  • Mass Spectrometry (MS): The mass spectrum of this compound can be used to confirm its molecular weight. Common fragmentation patterns for Boc-protected amines under electron ionization (EI) include the loss of isobutylene (56 Da) or the entire Boc group (100 Da), resulting in characteristic fragment ions.[7]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses. The primary determinant of its stability is the acid-labile tert-butoxycarbonyl (Boc) protecting group.

pH Stability

The Boc group is generally stable under neutral and basic conditions, making it orthogonal to many other protecting groups used in organic synthesis.[8][] However, it is readily cleaved under acidic conditions. The rate of cleavage is dependent on the strength of the acid and the reaction temperature. While highly stable at pH values above 7, exposure to even mildly acidic conditions (pH < 4) can lead to the removal of the Boc group.[10]

Thermal Stability

This compound has limited thermal stability. Studies on other Boc-protected amino acids have shown that thermal deprotection can occur at elevated temperatures, typically in the range of 150-300°C. This property should be considered when planning reactions or purifications at high temperatures.

Photostability

Specific photostability data for this compound is not extensively documented in the literature. However, for compounds that do not possess a significant chromophore, degradation by light is generally not a primary concern under standard laboratory conditions. For applications requiring prolonged exposure to light, it is advisable to conduct specific photostability studies.[11][12]

Experimental Protocols

Boc Deprotection Protocol

The removal of the Boc protecting group is a common procedure when utilizing this compound in synthesis.

Materials:

  • This compound

  • Dichloromethane (DCM) or Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (e.g., 4M)

  • Nitrogen or Argon source

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., DCM or dioxane) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the acidic reagent (e.g., TFA or 4M HCl in dioxane) to the stirred solution. A typical ratio is 1:1 (v/v) of the solvent to the acidic reagent, or a 10-20 fold molar excess of the acid.

  • Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting product, the free amine salt, can be used directly in the next step or further purified.

Stability Study Workflow

A general workflow to assess the stability of this compound under specific conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent.
  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
  • For thermal stability, prepare samples in a suitable solvent in sealed vials.
  • For photostability, prepare samples in quartz or UV-transparent vials.

2. Stress Conditions:

  • pH Stability: Incubate the samples at the different pH values at a controlled temperature (e.g., room temperature or 37 °C).
  • Thermal Stability: Expose the samples to a range of elevated temperatures for defined periods.
  • Photostability: Expose the samples to a controlled light source (e.g., a photostability chamber with defined lux and UV intensity), with control samples protected from light.

3. Time-Point Analysis:

  • At predetermined time intervals, withdraw aliquots from each sample.
  • Quench any ongoing degradation if necessary.
  • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and any degradation products.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.
  • Determine the degradation rate constants and half-life of the compound under each stress condition.

Visualizations

Diagram 1: Acid-Catalyzed Deprotection of this compound

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocNHC4Acid This compound ProtonatedCarbonyl Protonated Carbonyl Intermediate BocNHC4Acid->ProtonatedCarbonyl + H+ H_plus H+ Carbocation tert-Butyl Carbocation ProtonatedCarbonyl->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate ProtonatedCarbonyl->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H+ Amine 4-Aminobutanoic Acid CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 G General Workflow for Stability Assessment start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (pH, Temperature, Light) start->stress sampling Collect Samples at Time Points (t₀, t₁, t₂, ... tₙ) stress->sampling analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify Remaining This compound and Degradants analysis->data kinetics Determine Degradation Kinetics (Rate Constant, Half-life) data->kinetics end End: Conclude Stability Profile kinetics->end

References

Synthesis and Purification of Boc-NH-C4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-(tert-butoxycarbonylamino)butanoic acid (Boc-NH-C4-acid), a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, data on physical and chemical properties, and characterization, presented in a clear and accessible format for laboratory use.

Introduction

This compound, also known as N-Boc-gamma-aminobutyric acid (Boc-GABA-OH), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its use in peptide synthesis and the construction of more complex molecules where selective reaction at other functional groups is required. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the primary amine of 4-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Chemical Reaction Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 4-Aminobutanoic Acid (GABA) Reaction_Step + Reactant1->Reaction_Step Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction_Step Reagent1 Sodium Hydroxide (NaOH) Reagent1->Reaction_Step Reagent2 tert-Butanol / Water Reagent2->Reaction_Step Condition1 Room Temperature Condition1->Reaction_Step Product This compound Reaction_Step->Product Boc Protection

Caption: Reaction scheme for the Boc protection of 4-aminobutanoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amino acids.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Deionized water

  • Potassium hydrogen sulfate (KHSO₄)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-aminobutanoic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (1.1 eq).

  • Add tert-butanol to the solution (a 2:1 ratio of tert-butanol to water is common).

  • To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, extract the reaction mixture with pentane or hexane to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Purification Workflow

Purification_Workflow Purification of this compound Crude Crude this compound Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Crude->Recrystallization Column Column Chromatography (Silica Gel) Crude->Column Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Oil Pure Product (as oil or solid) Column->Pure_Oil

The Role of Boc-NH-C4-Acid in PROTACs: A Technical Guide to Linker-Mediated PRC2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of two ligands joined by a chemical linker, is deceptively simple. The linker, far from being a passive spacer, plays a critical role in every step of the PROTAC mechanism of action, from dictating physicochemical properties to orchestrating the geometry of the key ternary complex. This guide focuses on the functional role of a common building block used in PROTAC synthesis, Boc-NH-C4-acid . This entity provides a flexible four-carbon alkyl chain, a foundational element in linker design. We will explore its mechanism of action through the lens of a specific, well-characterized PROTAC designed to degrade components of the Polycomb Repressive Complex 2 (PRC2), offering a case study in rational degrader design and evaluation.

Introduction: The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three components: a "warhead" ligand that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The formation of a productive ternary complex (POI-PROTAC-E3 Ligase) is the crucial event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][[“]]

The linker's contribution to this process is multifaceted:

  • Length and Flexibility: The linker must possess an optimal length to span the distance between the POI and the E3 ligase without inducing steric hindrance.[3] Excessive length can lead to unstable, unproductive complexes, while a linker that is too short can prevent the complex from forming altogether.[3] Flexible alkyl chains, such as the C4 moiety provided by this compound, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[4]

  • Physicochemical Properties: The linker influences the overall properties of the PROTAC, including its solubility, metabolic stability, and cell permeability.[5] Hydrophobic linkers like alkyl chains can enhance membrane permeability, a critical factor for targeting intracellular proteins.[5]

  • Ternary Complex Stability: The linker's composition and geometry directly impact the stability and cooperativity of the ternary complex. It influences the protein-protein interactions between the POI and the E3 ligase, which can be a key determinant of degradation efficiency.

This compound is a bifunctional linker building block. The Boc (tert-Butyloxycarbonyl) group is a common protecting group for the amine, which can be removed under acidic conditions to allow for coupling to an E3 ligase ligand. The carboxylic acid provides a reactive handle for amide bond formation with the POI ligand. This building block introduces a flexible, four-carbon (butyl) chain into the final PROTAC structure.

Case Study: A PROTAC Targeting the PRC2 Complex

To illustrate the mechanism of action, we will examine a PROTAC designed to degrade the Polycomb Repressive Complex 2 (PRC2). PRC2 is a histone methyltransferase essential for epigenetic regulation, and its deregulation is implicated in various cancers.[6][7] The core components of this complex include EZH2, SUZ12, and EED.[6]

A notable example is PROTAC EED degrader-1 (referred to as PROTAC 2 in the primary literature), which targets the EED subunit.[8][9] This PROTAC incorporates a VHL (von Hippel-Lindau) ligand connected via a flexible alkyl linker to an EED binder. By targeting EED, the degrader successfully induces the degradation of the entire core PRC2 complex, including EED, EZH2, and SUZ12.[6][7]

Mechanism of Action of PROTAC EED Degrader-1

The PROTAC leverages the cellular ubiquitin-proteasome system to eliminate the PRC2 complex. The process, driven by the PROTAC's bifunctional nature and the geometry afforded by its linker, follows a catalytic cycle.

PROTAC_Mechanism POI PRC2 Complex (EED, EZH2, SUZ12) Ternary Ternary Complex (PRC2-PROTAC-VHL) POI->Ternary Binding PROTAC PROTAC (EED Ligand-Linker-VHL Ligand) PROTAC->Ternary E3 VHL E3 Ligase Complex E3->Ternary Binding PolyUb Poly-ubiquitinated PRC2 Complex Ternary->PolyUb Poly-ubiquitination Recycle Recycled PROTAC Ternary->Recycle Release Ub Ubiquitin (Ub) E2 E2-Ub E2->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->Ternary

Figure 1. PROTAC-mediated degradation of the PRC2 complex.

The mechanism proceeds as follows:

  • Binding: The PROTAC molecule, with its flexible C4 alkyl linker, simultaneously binds to the EED subunit of the PRC2 complex and the VHL E3 ubiquitin ligase.

  • Ternary Complex Formation: This binding event results in the formation of a transient ternary complex. The linker's flexibility is crucial for allowing the two proteins to adopt a productive orientation that facilitates the subsequent ubiquitination step.

  • Ubiquitination: The formation of the ternary complex brings the PRC2 complex into close proximity with the E3 ligase's associated E2 ubiquitin-conjugating enzyme. This leads to the transfer of multiple ubiquitin molecules onto lysine residues of the PRC2 components.

  • Proteasomal Degradation: The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then targets the entire PRC2 complex for degradation.

  • Catalytic Cycle: After degradation of the target, the PROTAC is released and can engage another PRC2 complex and E3 ligase, continuing the degradation cycle.

Quantitative Data Analysis

The efficacy of a PROTAC is assessed using several key quantitative metrics. The following tables summarize the performance of PROTAC EED degrader-1 against the PRC2 complex in the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line, Karpas-422.

Table 1: Binding Affinity and PRC2 Inhibition

Parameter Value Description Reference
Binding Affinity to EED (pKD) 9.02 ± 0.09 Logarithmic scale of the dissociation constant (KD), indicating high-affinity binding to the target protein. [8][9]

| PRC2 Functional Inhibition (pIC50) | 8.17 ± 0.24 | Logarithmic scale of the half-maximal inhibitory concentration, measuring the PROTAC's ability to inhibit the enzymatic activity of the PRC2 complex. |[8][9] |

Table 2: Cellular Degradation and Anti-proliferative Activity

Parameter Value Cell Line Description Reference
DC50 (EED Degradation) ~0.61 µM HeLa Half-maximal degradation concentration for the target protein EED after a 24-hour treatment. [5]
DC50 (EZH2 Degradation) ~0.67 µM HeLa Half-maximal degradation concentration for the complex partner EZH2 after a 24-hour treatment. [5]
Dmax (EED Degradation) >94% DB Maximum observed degradation of the target protein EED. [5]
Dmax (EZH2 Degradation) >96% DB Maximum observed degradation of the complex partner EZH2. [5]

| Anti-proliferative Activity (GI50) | 45 nM | Karpas-422 | Half-maximal growth inhibition concentration after a 14-day treatment, indicating potent anti-cancer activity. |[8][10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately evaluating PROTAC efficacy. The following sections describe standard methodologies for key assays used in the characterization of PRC2 degraders.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in cellular protein levels following PROTAC treatment.

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Analysis Seed Seed Cells (e.g., Karpas-422) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with PROTAC (Dose Response, Time Course) Incubate1->Treat Incubate2 Incubate (e.g., 1-48h) Treat->Incubate2 Lyse Cell Lysis (RIPA Buffer + Inhibitors) Incubate2->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify Prepare Sample Preparation (Laemmli Buffer, Heat) Quantify->Prepare SDS SDS-PAGE Prepare->SDS Transfer PVDF Membrane Transfer SDS->Transfer Block Blocking (e.g., 5% Milk) Transfer->Block Antibody1 Primary Antibody Incubation (anti-EED, EZH2, SUZ12, Vinculin) Block->Antibody1 Antibody2 Secondary Antibody Incubation (HRP-conjugated) Antibody1->Antibody2 Detect Chemiluminescence Detection (ECL) Antibody2->Detect Analyze Densitometry Analysis (Normalize to Loading Control) Detect->Analyze Plot Plot Data & Calculate DC50 / Dmax Analyze->Plot

Figure 2. Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment:

    • Seed Karpas-422 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Incubate for 24 hours at 37°C with 5% CO2.

    • Treat cells with varying concentrations of PROTAC EED degrader-1 (e.g., 0.1 nM to 10 µM) or with a fixed concentration for a time-course experiment (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-Vinculin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.

    • Calculate DC50 and Dmax values by plotting the normalized protein levels against the log of the PROTAC concentration and fitting to a dose-response curve.[7]

Cell Proliferation Assay

This assay measures the effect of PROTAC-induced protein degradation on the growth and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed Karpas-422 cells in 96-well, white-walled plates at a density of 5,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.01 µM to 100 µM).

  • Incubation: Incubate the plates for an extended period (e.g., 14 days) to assess long-term effects on cell proliferation.

  • Viability Measurement: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells. Plot the percentage of growth inhibition against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the GI50 value.[10]

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein (EED) fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).

  • Treatment: Seed the transfected cells into 96-well plates. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore). Treat the cells with serial dilutions of the PROTAC.

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The this compound building block provides a simple, flexible, and effective C4 alkyl linker that is foundational to the design of potent PROTACs. As demonstrated through the case study of PROTAC EED degrader-1, the resulting linker is not merely a tether but a critical component that enables the formation of a productive ternary complex, leading to the efficient and complete degradation of the target PRC2 complex. The successful translation of this molecular event into potent anti-proliferative activity in cancer cells underscores the power of the PROTAC modality. A thorough understanding of the linker's role, combined with rigorous quantitative analysis using the detailed protocols provided herein, is essential for the rational design and advancement of the next generation of targeted protein degraders.

References

The Strategic Role of Boc-NH-C4-Acid as an Alkyl/Ether Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have become paramount. Central to the efficacy of these constructs is the chemical linker that connects the targeting moiety to the functional payload. Boc-NH-C4-acid, a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid connected by a four-carbon alkyl chain, has emerged as a critical building block in this field. Its defined length, flexibility, and versatile chemical handles allow for the precise and efficient construction of complex therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound, including its application in the synthesis of targeted protein degraders, detailed experimental protocols, and the biological implications of its use.

Core Properties and Applications

This compound, with the chemical formula C10H19NO4 and a molecular weight of 217.26 g/mol , is classified as an alkyl/ether linker.[1] Its structure offers two key reactive sites: a carboxylic acid for amide bond formation and a Boc-protected amine which, after deprotection, provides a primary amine for subsequent conjugation. This linker is particularly valuable in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

A notable application of linkers analogous to this compound is in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2).[1][3][4][5][6] The PRC2 complex, which includes the core components EED, EZH2, and SUZ12, is a key regulator of gene expression, and its dysregulation is implicated in various cancers.[4][5][6] PROTACs utilizing short alkyl linkers have been shown to effectively induce the degradation of the entire PRC2 complex, offering a therapeutic advantage over small molecule inhibitors that only block the catalytic activity of one subunit.[3][4][5]

Data Presentation: Quantitative Analysis of PRC2-Targeting PROTACs

The following table summarizes the in vitro and cellular activity of representative PROTACs that utilize short alkyl linkers for the degradation of the PRC2 complex. This data highlights the potency of this class of molecules in inhibiting cancer cell proliferation and inducing protein degradation.

Compound/PROTACTargetCell LineIC50 (nM)GI50 (nM)Key FindingsReference
EZH2-Targeted PROTAC (ZJ-20)EZH2MINO5.0-Achieved degradation of the entire PRC2 complex.[3]
EED-Targeted PROTACsEEDPRC2-dependent cancer cells-49-58Induced rapid degradation of EED, EZH2, and SUZ12.[4][6]
UNC6852EEDHeLa, DBIC50 of 247 nM for EED-Selectively degrades PRC2 components via VHL recruitment.[5][7]

Experimental Protocols

The synthesis of a PROTAC using a this compound linker generally follows a two-step process: 1) conjugation of the carboxylic acid terminus to one of the bifunctional molecule's ligands, followed by 2) deprotection of the Boc group and subsequent conjugation of the newly freed amine to the second ligand. The following protocols provide a detailed methodology for these key steps.

Protocol 1: Amide Coupling of this compound to a Protein of Interest (POI) Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to an amine-containing POI ligand.

Materials:

  • This compound

  • POI ligand with a free amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing POI ligand (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the POI ligand to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-linker conjugate.

Protocol 2: Boc Deprotection and Amide Coupling to an E3 Ligase Ligand

This protocol details the removal of the Boc protecting group and the subsequent coupling of the deprotected amine to the carboxylic acid of an E3 ligase ligand.

Materials:

  • Boc-protected POI-linker conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • E3 ligase ligand with a free carboxylic acid group

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected POI-linker conjugate (1.0 equivalent) in anhydrous DCM.

  • Add TFA (10-20 equivalents, typically a 20-50% solution in DCM) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step.

Part B: Amide Coupling

  • In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the crude amine-TFA salt from Part A in anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-7).

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Boc_Linker This compound Activation HATU, DIPEA in DMF Boc_Linker->Activation POI_Ligand POI Ligand (with Amine) POI_Ligand->Activation Boc_POI_Linker Boc-Protected POI-Linker Activation->Boc_POI_Linker Deprotection TFA in DCM Boc_POI_Linker->Deprotection cluster_step2 cluster_step2 Amine_POI_Linker Deprotected POI-Linker (Amine) Deprotection->Amine_POI_Linker Activation2 HATU, DIPEA in DMF Amine_POI_Linker->Activation2 cluster_step3 cluster_step3 E3_Ligand E3 Ligase Ligand (with Acid) E3_Ligand->Activation2 Final_PROTAC Final PROTAC Activation2->Final_PROTAC

Caption: Workflow for the two-step synthesis of a PROTAC.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., EZH2) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Downstream Signaling of PRC2 Degradation

PRC2_Signaling PROTAC PRC2-Targeting PROTAC PRC2 PRC2 Complex (EED, EZH2, SUZ12) PROTAC->PRC2 Degradation H3K27me3 H3K27 Trimethylation PRC2->H3K27me3 Catalyzes Gene_Repression Tumor Suppressor Gene Repression H3K27me3->Gene_Repression Leads to Cell_Proliferation Cancer Cell Proliferation Gene_Repression->Cell_Proliferation Promotes Apoptosis Apoptosis Gene_Repression->Apoptosis Inhibits

Caption: Downstream effects of PRC2 degradation by a PROTAC.

Conclusion

This compound serves as a fundamental and versatile linker in the construction of sophisticated bifunctional molecules for targeted therapy. Its well-defined structure and chemical handles facilitate a controlled and stepwise synthesis of PROTACs and other complex conjugates. The successful application of analogous short alkyl linkers in the development of potent PRC2-targeting PROTACs underscores the importance of linker design in achieving desired pharmacological outcomes. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their pursuit of novel and effective therapeutics. As the field of targeted protein degradation and bioconjugation continues to expand, the strategic use of well-characterized linkers like this compound will remain a cornerstone of innovation.

References

Commercial Availability and Technical Guide for Boc-NH-C4-acid: A Key Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of Boc-NH-C4-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document outlines key suppliers, provides a detailed synthesis protocol, and describes its application in targeted protein degradation, specifically focusing on the degradation of the Polycomb Repressive Complex 2 (PRC2).

Introduction to this compound

This compound, chemically known as 4-(tert-butoxycarbonylamino)butanoic acid, is a bifunctional molecule featuring a Boc-protected amine and a carboxylic acid separated by a four-carbon aliphatic chain. This structure makes it an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The C4 alkyl chain of this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Commercial Suppliers and Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from major vendors, providing researchers with a comparative overview of purity, available quantities, and pricing.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedChemExpress HY-W01409999.85%250 mg, 500 mg, 1 g, 5 g$108 (250mg), $168 (500mg), $258 (1g), $698 (5g)
TargetMol T17653>98%500 mg, 1 g, 5 g~
150(500mg),150 (500mg), ~150(500mg),
250 (1g), ~$700 (5g)
Sigma-Aldrich 77284≥97%1 g, 5 g, 25 g~
100(1g),100 (1g), ~100(1g),
350 (5g), ~$1200 (25g)

Note: Prices are approximate and subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of this compound

A common and effective method for the synthesis of 4-(tert-butoxycarbonylamino)butanoic acid involves the reaction of 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: Synthesis of 4-(tert-butoxycarbonylamino)butanoic acid

Materials:

  • 4-aminobutanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the mixture while stirring.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 4-(tert-butoxycarbonylamino)butanoic acid.

Application in Targeted Protein Degradation: Degradation of the PRC2 Complex

This compound has been successfully utilized as a linker in the development of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, which includes the core components EED, SUZ12, and the catalytic subunit EZH2, is a key regulator of gene expression and is often dysregulated in cancer.

A notable example is the development of an EED-targeted PROTAC, where a ligand for the E3 ligase VHL is connected to an EED binder via a linker derived from this compound.[1][4] This PROTAC induces the formation of a ternary complex between EED, the PROTAC, and the VHL E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System PROTAC EED-PROTAC-VHL Ub Ubiquitin EED EED (PRC2) EED->PROTAC binds VHL VHL E3 Ligase VHL->PROTAC binds PolyUb_EED Polyubiquitinated EED Ub->PolyUb_EED Ubiquitination Proteasome 26S Proteasome PolyUb_EED->Proteasome Recognition & Degradation Degraded_PRC2 Degraded PRC2 (EED, EZH2, SUZ12) Proteasome->Degraded_PRC2 EED_complex PRC2 Complex (EED, EZH2, SUZ12)

PRC2 Degradation via an EED-Targeted PROTAC.

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EED. The polyubiquitinated EED is then recognized and degraded by the 26S proteasome. As EED is essential for the stability of the PRC2 complex, its degradation leads to the subsequent degradation of the other core components, EZH2 and SUZ12.[1][4]

Experimental Protocol: Western Blot Analysis of PRC2 Degradation

This protocol describes the evaluation of PRC2 component degradation in a cancer cell line (e.g., Karpas-422) following treatment with an EED-targeted PROTAC.

Materials:

  • Karpas-422 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • EED-targeted PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies against EED, EZH2, SUZ12, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Karpas-422 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.

    • Treat cells with varying concentrations of the EED-targeted PROTAC (e.g., 0.1, 1, 10, 100 nM) or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours).

    • For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against EED, EZH2, SUZ12, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

The following workflow diagram illustrates the key steps in a typical PROTAC development and evaluation process where this compound would be utilized.

PROTAC_Workflow start Start: Identify Target Protein (e.g., EED) design PROTAC Design: - Target Ligand - E3 Ligase Ligand - Linker (this compound derivative) start->design synthesis PROTAC Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro_assays In Vitro Assays: - Binding Affinity (SPR, ITC) - Ternary Complex Formation (TR-FRET) purification->invitro_assays cellular_assays Cellular Assays: - Target Degradation (Western Blot, MS) - Cellular Potency (e.g., Anti-proliferation) invitro_assays->cellular_assays invivo_studies In Vivo Studies: - Pharmacokinetics - Efficacy in Animal Models cellular_assays->invivo_studies lead_optimization Lead Optimization invivo_studies->lead_optimization lead_optimization->design Iterative Improvement end Candidate Drug lead_optimization->end

General workflow for PROTAC development.

Conclusion

This compound is a commercially accessible and versatile linker that plays a pivotal role in the synthesis of PROTACs for targeted protein degradation. Its application in the development of degraders for the PRC2 complex highlights its importance in advancing novel therapeutic strategies for cancer and other diseases. This guide provides researchers with the necessary information to source, synthesize, and effectively utilize this key chemical tool in their drug discovery efforts.

References

A Deep Dive into Organic Solvent Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility in organic solvents is a critical physicochemical property that governs the efficacy of processes across the scientific spectrum, from drug discovery and development to chemical synthesis and purification. Understanding and accurately determining the solubility of a compound in various organic media is paramount for optimizing reaction conditions, designing effective drug delivery systems, and ensuring the purity and stability of chemical products. This technical guide provides a comprehensive overview of the principles of solubility in organic solvents, detailed experimental protocols for its determination, and a compilation of quantitative solubility data for common organic compounds. Furthermore, this guide introduces theoretical frameworks, such as Hansen Solubility Parameters, to aid in the prediction of solubility behavior.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity, which dictates the nature of their primary intermolecular interactions.

  • Polar Solvents: These solvents, such as alcohols and ketones, possess dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. They are effective at dissolving polar solutes.

  • Nonpolar Solvents: Solvents like hexane and toluene lack a significant dipole moment and primarily interact through weaker van der Waals forces (London dispersion forces). They are suitable for dissolving nonpolar compounds.

While the "like dissolves like" rule is a useful starting point, a more quantitative approach is often necessary for industrial and research applications. The Hansen Solubility Parameters (HSP) provide a more nuanced framework for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar (dipole-dipole) forces.

  • δh: The energy from hydrogen bonding forces.

Each solvent and solute can be characterized by its three Hansen parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict solubility. A smaller distance indicates a higher likelihood of dissolution.[1][2][3][4]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)
Acetone15.510.47.0
Dichloromethane18.26.36.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
n-Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0
Water15.516.042.3

Quantitative Solubility Data

The following tables provide quantitative solubility data for several common organic compounds in various organic solvents at different temperatures. This data has been compiled from various experimental studies and databases.[5][6][7][8][9]

Table 2: Solubility of Naphthalene in Organic Solvents

SolventTemperature (°C)Solubility (mole fraction)
Toluene200.258
Toluene300.345
Toluene400.446
Acetone250.131
Ethanol250.023
Heptane250.089

Table 3: Solubility of Benzoic Acid in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Acetone2522.7
Ethanol (95%)2545.5
Toluene2510.6
Water250.34

Table 4: Solubility of Selected Active Pharmaceutical Ingredients (APIs) in Organic Solvents at 25°C

APISolventSolubility
ParacetamolEthanol1:7 (g/mL)[10]
ParacetamolAcetone1:13 (g/mL)[10]
IbuprofenAcetoneHigh[11][12][13][14][15]
IbuprofenDichloromethaneHigh[11][12][13][14][15]

Note: "High" indicates that the compound is very soluble in the solvent, as stated in the referenced literature, though specific quantitative values were not always provided in a standardized format.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following sections detail the standard operating procedures for three widely used methods: the Shake-Flask Method, UV-Vis Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[16][17][18][19][20]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a known volume of the organic solvent in a sealed flask or vial. The excess solid ensures that the resulting solution is saturated.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid. This is commonly achieved by centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The determined concentration represents the equilibrium solubility of the solute in the solvent at the specified temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal flask A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge C->D E Filter supernatant D->E F Quantify solute concentration (e.g., HPLC, UV-Vis) E->F

Shake-Flask Method Workflow
UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a rapid and straightforward method for determining the concentration of a solute that absorbs ultraviolet or visible light.[21][22][23][24][25]

Methodology:

  • Determine λmax: Prepare a dilute solution of the solute in the chosen solvent and scan it across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the solute in the solvent at known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution using the shake-flask method as described in section 4.1.

    • After filtration, it may be necessary to dilute the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculate Solubility:

    • Use the absorbance of the saturated solution and the equation of the line from the calibration curve to determine the concentration of the solute.

    • If the solution was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility.

UV_Vis_Method cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation A Determine λmax of solute B Prepare standard solutions A->B C Measure absorbance of standards B->C D Generate calibration curve C->D H Determine concentration from calibration curve D->H E Prepare saturated solution (Shake-Flask Method) F Filter and dilute if necessary E->F G Measure absorbance of sample F->G G->H I Apply dilution factor H->I J Report solubility I->J

UV-Vis Spectroscopy Workflow for Solubility
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when the solute does not have a strong UV-Vis chromophore.[26][27][28][29][30]

Methodology:

  • Method Development: Develop an HPLC method capable of separating the solute from any impurities and solvent peaks. This includes selecting an appropriate column, mobile phase, flow rate, and detector.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the solute in the mobile phase or a compatible solvent at known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution using the shake-flask method (section 4.1).

    • After filtration, dilute the saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

    • Inject the same fixed volume of the diluted saturated solution into the HPLC system and record the peak area of the solute.

  • Calculate Solubility:

    • Use the peak area of the saturated solution and the calibration curve to determine the concentration of the solute.

    • Multiply the calculated concentration by the dilution factor to obtain the solubility.

HPLC_Method cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation A Develop HPLC method B Prepare standard solutions A->B C Inject standards and record peak areas B->C D Generate calibration curve C->D H Determine concentration from calibration curve D->H E Prepare saturated solution (Shake-Flask Method) F Filter and dilute with mobile phase E->F G Inject sample and record peak area F->G G->H I Apply dilution factor H->I J Report solubility I->J

HPLC Workflow for Solubility Determination

Conclusion

The solubility of organic compounds in various organic solvents is a fundamental parameter that influences a wide array of chemical and biological processes. This technical guide has provided a foundational understanding of the principles governing solubility, from the qualitative "like dissolves like" rule to the quantitative Hansen Solubility Parameters. The presented data tables offer valuable reference points for common solutes, while the detailed experimental protocols for the shake-flask, UV-Vis spectroscopy, and HPLC methods provide researchers with the necessary tools to conduct accurate and reliable solubility assessments. By leveraging both theoretical predictions and robust experimental determination, scientists and drug development professionals can make more informed decisions in their research and development endeavors.

References

A Technical Guide to the Spectroscopic Analysis of Boc-NH-C4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-4-aminobutanoic acid (Boc-NH-C4-acid), a commonly used building block in medicinal chemistry and peptide synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its characterization.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for this compound. These values are based on typical spectroscopic characteristics of N-Boc protected amino acids and available database information.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~1.44Singlet9H(CH₃)₃C- (Boc group)
~1.85Quintet2H-CH₂-CH₂ -CH₂-
~2.38Triplet2H-CH₂ -COOH
~3.20Quartet2HNH-CH₂ -
~4.90Broad Singlet1H-NH -
~11.5Broad Singlet1H-COOH
¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~25.5-CH₂-C H₂-CH₂-
~28.4(C H₃)₃C- (Boc group)
~31.5-C H₂-COOH
~39.8NH-C H₂-
~79.5(CH₃)₃C - (Boc group)
~156.0-NH-C =O (Boc carbamate)
~178.5-C OOH (Carboxylic acid)
Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zIonNotes
204.1230[M+H]⁺Calculated for C₉H₁₈NO₄⁺
226.1049[M+Na]⁺Calculated for C₉H₁₇NNaO₄⁺
148.0811[M+H-C₄H₈]⁺Loss of isobutylene (-56 Da) from the Boc group
104.0706[M+H-Boc]⁺Loss of the entire Boc group (-100 Da)
102[C₄H₈NO₂]⁺Prominent fragment ion[1]
57[C₄H₉]⁺tert-butyl cation[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of N-Boc-4-aminobutanoic acid

This protocol describes the protection of the primary amine of 4-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[2]

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-25 mg of the dried this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • For ¹³C NMR, acquire a proton-decoupled spectrum.

  • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

Instrumentation and Conditions (ESI-MS):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable linear gradient, for example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • MS1 Scan Range: m/z 100 - 500.

    • Data Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Start Start: 4-Aminobutanoic Acid Synthesis Boc Protection (Boc₂O, NaOH, Dioxane/H₂O) Start->Synthesis Workup Acidification & Extraction Synthesis->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product NMR NMR Analysis (¹H & ¹³C) Product->NMR MS MS Analysis (LC-MS) Product->MS Data Spectroscopic Data (Tables & Spectra) NMR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-NH-C4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-C4-acid, a valuable building block in the synthesis of innovative therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), demands a comprehensive understanding of its safety and handling characteristics. This technical guide provides an in-depth overview of the essential safety protocols, handling procedures, and physical and chemical properties of this compound and its closely related analogues. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from safety data sheets (SDS) of structurally similar compounds to provide a robust framework for risk assessment and management.

Hazard Identification and Classification

GHS Hazard Classification (Based on BOC-5-Aminopentanoic acid): [1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound and its analogues is crucial for safe handling and storage. The following table summarizes key quantitative data extracted from various sources.

PropertyValueSource Compound
Molecular Formula C9H17NO4N-Boc-γ-aminobutyric acid
Molecular Weight 203.24 g/mol N-Boc-γ-aminobutyric acid
Appearance White to off-white solid/powderN-Boc-γ-aminobutyric acid, BOC-5-Aminopentanoic acid
Melting Point 55 °C / 131 °FN-Boc-γ-aminobutyric acid[2][3]
Boiling Point 78 - 82 °C / 172.4 - 179.6 °F @ 0.2 mmHgN-Boc-γ-aminobutyric acid[2][3]
Flash Point > 110 °C (> 230 °F)N-Boc-γ-aminobutyric acid[2][3]
Flash Point (closed cup) 113 °C (235.4 °F)BOC-5-Aminopentanoic acid

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: Work with this compound, particularly when handling the powder, should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation of dust particles.[4]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles or glasses.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid inhalation of dust.[2][4]

  • Wash hands thoroughly after handling.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[2][4]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]

Accidental Release Measures

In case of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Personal Precautions: Use appropriate personal protective equipment (see Section 3.2).

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal. Avoid generating dust.[2][4]

  • Environmental Precautions: Do not let the product enter drains.

Experimental Protocols: General Safety Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general workflow for handling chemical reagents in a research setting should be followed.

G General Laboratory Safety Workflow for Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Don Personal Protective Equipment (PPE) C->D E Weigh/Measure Chemical D->E Proceed to handling F Perform Experiment E->F G Monitor for Spills or Exposures F->G H Decontaminate Work Area G->H Experiment complete I Properly Store or Dispose of Chemical H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: General workflow for safely handling chemical reagents in a laboratory setting.

Hazard Assessment and Control

A systematic approach to hazard identification, risk assessment, and implementation of control measures is fundamental to laboratory safety.

G Hazard Identification, Risk Assessment, and Control Measures A Identify Potential Hazards (e.g., Irritation, Inhalation) B Assess Risks (Likelihood and Severity of Harm) A->B C Implement Control Measures B->C D Hierarchy of Controls C->D I Review and Monitor Effectiveness C->I E Elimination/Substitution D->E F Engineering Controls (e.g., Fume Hood) E->F G Administrative Controls (e.g., SOPs, Training) F->G H Personal Protective Equipment (PPE) G->H I->A Re-evaluate

Caption: Logical relationship of hazard identification, risk assessment, and control measures.

Toxicological Information

Disposal Considerations

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Unused this compound should be disposed of as chemical waste through a licensed disposal company.

Conclusion

While this compound is a valuable tool in modern drug discovery, its handling requires a diligent and informed approach to safety. By understanding its potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to established handling and storage protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide provides a foundational framework for the safe utilization of this compound; however, it is imperative that all laboratory personnel consult the most current safety data sheets for the specific reagents they are using and adhere to their institution's safety policies.

References

A Technical Guide to Boc-NH-C4-Acid and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Boc-NH-C4-acid. This guide elucidates its various synonyms, chemical properties, and common applications, particularly in the realm of peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Deciphering the Nomenclature: Alternative Names and Synonyms

The term "this compound" is a commonly used shorthand in chemical literature and supplier catalogs. It generally refers to a C4 carboxylic acid (butanoic or butyric acid) bearing a Boc-protected amine group. The most prevalent and direct interpretation is 4-(tert-butoxycarbonylamino)butanoic acid . However, the nomenclature can be ambiguous and may refer to several related structures depending on the context. A clear understanding of the various synonyms is crucial for accurate sourcing and application.

A comprehensive list of synonyms and related compounds is provided below:

  • Systematic and Common Names:

    • 4-(tert-butoxycarbonylamino)butanoic acid[1][2]

    • 4-(Boc-amino)butanoic acid

    • 4-((tert-butoxycarbonyl)amino)butanoic acid[2]

    • N-(tert-Butoxycarbonyl)-4-aminobutyric Acid

    • 4-(tert-Butoxycarbonylamino)butyric acid[2]

    • 4-(Boc-amino)butyric acid[2]

    • N-Boc-gamma-aminobutyric acid[2]

    • Boc-GABA-OH[2]

  • PROTAC Linker Terminology: In the context of PROTACs, "this compound" can be a component of a larger linker molecule. It is often categorized as an alkyl/ether type linker used in the synthesis of PROTAC molecules.[3][4][5]

  • Structural Isomers and Derivatives: It is important to distinguish the primary compound from its isomers and derivatives, which may also be referred to in a similar shorthand. Examples include:

    • (S)-4-Amino-2-(Boc-amino)butanoic acid[6]

    • 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid[7]

Quantitative Data and Physicochemical Properties

For the most common variant, 4-(tert-butoxycarbonylamino)butanoic acid, the following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 57294-38-9[1][2]
Molecular Formula C9H17NO4[2]
Molecular Weight 203.24 g/mol [2]
Purity Typically ≥95% to ≥99% (supplier dependent)[6]
Appearance White to off-white powder or solid
Solubility Soluble in methanol, ethanol, DMSO

Applications in Synthetic Chemistry

This compound is a versatile building block in organic synthesis, primarily utilized in:

  • Peptide Synthesis: The Boc protecting group on the amine allows for the controlled, stepwise addition of this amino acid derivative to a peptide chain. The carboxylic acid can be activated for coupling, and the Boc group can be subsequently removed under acidic conditions to allow for further chain elongation.

  • PROTAC Development: As a bifunctional linker, this compound plays a crucial role in the synthesis of PROTACs. One end of the molecule (the carboxylic acid) can be coupled to a ligand for an E3 ubiquitin ligase, while the other end (the protected amine, after deprotection) can be attached to a ligand for a target protein. This modularity allows for the rational design and synthesis of PROTACs for targeted protein degradation.[3][5]

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the coupling of this compound to an amine-containing molecule, a common step in both peptide synthesis and the construction of PROTACs.

Objective: To form an amide bond between this compound and a primary amine (R-NH2).

Materials:

  • This compound

  • Amine substrate (R-NH2)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the amine substrate (1.0-1.2 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the organic base (2.0-3.0 eq) to the reaction mixture.

  • Activation and Coupling: Add the coupling agent (1.0-1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The final product is then purified by flash column chromatography or recrystallization.

Visualizing the Workflow: Synthesis of a Boc-Protected Amide

The following diagram illustrates the general workflow for the synthesis described in the experimental protocol.

experimental_workflow Boc_acid This compound Reaction Amide Coupling (DMF or DCM) Boc_acid->Reaction Amine Amine (R-NH2) Amine->Reaction Reagents Coupling Agent + Base Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product Boc-NH-C4-NH-R Purification->Product

Caption: General workflow for the amide coupling of this compound.

Signaling Pathways and Logical Relationships

In the context of PROTACs, this compound serves as a fundamental building block for the linker that connects the target protein ligand to the E3 ligase ligand. The following diagram illustrates this logical relationship.

protac_logic Boc_acid This compound (Linker Precursor) Deprotection Boc Deprotection (e.g., TFA) Boc_acid->Deprotection Amine_linker H2N-C4-acid (Active Linker) Deprotection->Amine_linker PROTAC PROTAC Molecule Amine_linker->PROTAC Target_ligand Target Protein Ligand Target_ligand->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->PROTAC

Caption: Logical relationship of this compound as a PROTAC linker precursor.

References

Methodological & Application

Application Notes: Synthesis and Utility of Boc-NH-C4-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as cell permeability and solubility. Alkyl chains are a common and synthetically tractable class of linkers used in PROTAC design.

Boc-NH-C4-acid: A Versatile Alkyl Linker for PROTAC Synthesis

This compound, also known as 4-(Boc-amino)butanoic acid, is a valuable building block for the synthesis of PROTACs. It provides a four-carbon alkyl chain, offering a defined length and flexibility to the PROTAC construct. The bifunctional nature of this linker, with a tert-butyloxycarbonyl (Boc)-protected amine at one end and a carboxylic acid at the other, allows for a modular and controlled synthetic approach.

The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, revealing a primary amine. This amine can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. Conversely, the carboxylic acid moiety of the linker can be activated and reacted with an amine-containing ligand. This versatility enables a flexible synthetic strategy, allowing for the convergent assembly of the final PROTAC molecule.

A notable application of this compound is in the synthesis of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2). For instance, a PROTAC designated as "PROTAC1" utilizes this linker to recruit an E3 ligase to the PRC2 complex, leading to the degradation of its core components, including EED, EZH2, and SUZ12.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC synthesized using this compound to target a protein for degradation.

PROTAC_Mechanism Mechanism of PROTAC-Induced Protein Degradation cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a two-stage process: initial coupling of the linker to one of the binding moieties, followed by deprotection and coupling to the second binding moiety. The following protocols are representative examples of the key chemical transformations involved.

Protocol 1: Boc Deprotection of the Linker Amine

This procedure describes the removal of the Boc protecting group to yield a free amine, which is then ready for subsequent coupling.

Boc_Deprotection_Workflow Workflow for Boc Deprotection Start Start with Boc-NH-C4-Ligand Conjugate Dissolve Dissolve in Anhydrous DCM Start->Dissolve Add_Acid Add TFA or HCl in Dioxane Dissolve->Add_Acid Stir Stir at Room Temperature (1-2 h) Add_Acid->Stir Monitor Monitor by LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate End Amine Salt Ready for Next Step Concentrate->End

Caption: Workflow for the Boc deprotection of the linker.

Materials:

Reagent/SolventGrade
Boc-protected Linker-Ligand Conjugate≥95%
Dichloromethane (DCM)Anhydrous
Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-DioxaneReagent Grade
Nitrogen GasHigh Purity

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v) or a solution of 4M HCl in 1,4-dioxane (approximately 10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is typically used in the next step without further purification after being thoroughly dried under high vacuum.

Protocol 2: Amide Coupling of the Linker

This protocol describes the formation of an amide bond between the carboxylic acid of the linker (or a linker-ligand conjugate) and an amine on the corresponding binding partner.

Amide_Coupling_Workflow Workflow for Amide Coupling Start Start with Carboxylic Acid and Amine Components Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve_Acid Activate_Acid Add HATU and DIPEA, Stir (15-30 min) Dissolve_Acid->Activate_Acid Add_Amine Add Amine Component Activate_Acid->Add_Amine Stir_Reaction Stir at Room Temperature (2-16 h) Add_Amine->Stir_Reaction Monitor Monitor by LC-MS Stir_Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Chromatography (e.g., RP-HPLC) Workup->Purify End Final PROTAC Product Purify->End

Caption: Workflow for amide bond formation in PROTAC synthesis.

Materials:

Reagent/SolventGrade
Carboxylic Acid-functionalized Component≥95%
Amine-functionalized Component≥95%
N,N-Dimethylformamide (DMF)Anhydrous
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Reagent Grade
DIPEA (N,N-Diisopropylethylamine)Reagent Grade
Ethyl Acetate (EtOAc)Reagent Grade
Water & Brine
Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the component bearing the carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing component (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative data for a hypothetical PROTAC targeting the PRC2 complex, synthesized using a C4-alkyl linker derived from this compound. The data is based on published results for similar PRC2-targeting PROTACs.

Table 1: Synthetic Reaction Parameters (Representative)

StepReactionReagents and ConditionsTime (h)Yield (%)Purity (%)
1Amide CouplingPOI Ligand-COOH, this compound, HATU, DIPEA, DMF1275>95 (LC-MS)
2Boc DeprotectionTFA, DCM1~100 (crude)-
3Amide CouplingDeprotected intermediate, E3 Ligase-COOH, HATU, DIPEA, DMF1640-60>98 (HPLC)

Table 2: Biological Activity of a Representative PRC2-targeting PROTAC

CompoundTarget(s)DC50 (nM)Dmax (%)Cell LineGI50 (nM)
PROTAC-XEED, EZH2, SUZ12EED: ~100-300EZH2: ~200-400EED: >80EZH2: >80DLBCL Cell Line (e.g., Karpas-422)~50-60

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition.

Conclusion

This compound is a versatile and readily available chemical tool for the modular synthesis of PROTACs. Its bifunctional nature, coupled with the reliable chemistry of Boc deprotection and amide bond formation, provides a robust platform for researchers to systematically vary the linker length and explore the structure-activity relationships of their PROTACs. The successful application of this linker in the development of PRC2-targeting degraders highlights its utility in advancing the field of targeted protein degradation. These application notes provide a foundational guide for the synthesis and characterization of novel PROTACs, facilitating the development of the next generation of therapeutics.

References

Application Notes and Protocols: Coupling of Boc-NH-C4-Acid to Amine-Containing Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional linkers to ligands is a cornerstone of modern drug development, particularly in the synthesis of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Boc-NH-C4-acid, also known as 5-(tert-butoxycarbonylamino)pentanoic acid, is a valuable short-chain alkyl linker that provides a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a Boc-protected amine for subsequent elaboration. This application note provides a detailed protocol for the efficient coupling of this compound to an amine-containing ligand using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

The protocol outlines the activation of the carboxylic acid moiety of this compound with EDC and NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with primary or secondary amines on the target ligand to form a stable amide bond. This method is favored for its high efficiency, mild reaction conditions, and the formation of a stable covalent linkage. Subsequent removal of the acid-labile Boc protecting group reveals a primary amine, which can be used for further conjugation, for instance, to an E3 ligase ligand in the context of PROTAC synthesis.

Chemical Reaction Pathway

The coupling of this compound to an amine-containing ligand (Ligand-NH₂) proceeds in two main steps:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of NHS Ester and Amide Bond: To improve the efficiency and stability of the reaction in aqueous or protic solvents, NHS is added. NHS rapidly converts the unstable O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then couples with the primary or secondary amine of the ligand to form a stable amide bond, releasing NHS as a byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_C4_Acid This compound (Carboxylic Acid) O_acylisourea O-acylisourea Intermediate (unstable) Boc_C4_Acid->O_acylisourea + EDC EDC EDC NHS_Ester Boc-NH-C4-NHS-Ester (activated) O_acylisourea->NHS_Ester + NHS - EDC-urea NHS NHS Final_Product Boc-NH-C4-Ligand (Amide Bond) NHS_Ester->Final_Product + Ligand-NH2 NHS_Ester->Final_Product Ligand_NH2 Ligand-NH2 (Amine)

Caption: Chemical reaction pathway for EDC/NHS mediated coupling.

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the stoichiometry of the reagents, the nature of the solvent, pH, and reaction time. The following table summarizes typical molar ratios and reported yields for the coupling of Boc-protected amino acids to various amines, which can be considered representative for the coupling of this compound.

Coupling Reagents ProtocolBoc-Amino Acid (Equivalents)Amine (Equivalents)Coupling Reagents (Equivalents)Base (Equivalents)SolventTypical Yield (%)Reference
EDC, HOBt, DMAP1.01.0EDC (1.0), HOBt (0.1), DMAP (1.0)DIPEA (as needed)CH₃CN or CH₂Cl₂58 - 93[1]
EDC, NHS1.01.2EDC (1.5), NHS (1.5)DIPEA (2.0)DMF or DMSO60 - 85General Protocol
HATU, DIPEA1.01.1HATU (1.1)DIPEA (2.0)DMF70 - 95General Protocol

Note: Yields are highly substrate-dependent and may require optimization.

Experimental Protocols

This section provides a detailed protocol for the coupling of this compound to a generic amine-containing ligand.

Materials:

  • This compound (5-(tert-butoxycarbonylamino)pentanoic acid)

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 0.1 M MES buffer (pH 4.5-6.0) for activation (optional, for aqueous conditions)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5 for coupling (optional, for aqueous conditions)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography or a High-Performance Liquid Chromatography (HPLC) system for purification

  • NMR spectrometer and Mass Spectrometer for characterization

Protocol for Coupling in an Organic Solvent (e.g., DMF or DCM):

  • Preparation:

    • Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.2 equivalents), EDC-HCl (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DCM.

    • Add DIPEA (2.0 equivalents) to the mixture.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of the amine-containing ligand.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to isolate the desired Boc-NH-C4-ligand conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and Mass Spectrometry.[2] Purity can be further assessed by HPLC.

Protocol for Boc Deprotection:

  • Deprotection Reaction:

    • Dissolve the purified Boc-NH-C4-ligand conjugate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine-TFA salt can be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base like saturated aqueous NaHCO₃.

Experimental Workflow and Logic Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization prep1 Dissolve Ligand-NH2 in anhydrous solvent couple Combine solutions and stir for 4-12 hours at room temperature prep1->couple prep2 Dissolve this compound, EDC, NHS, and DIPEA in anhydrous solvent activate Pre-activate for 15-30 min at room temperature prep2->activate activate->couple monitor Monitor reaction by TLC or LC-MS couple->monitor workup Aqueous work-up (acid/base washes) monitor->workup dry Dry and concentrate workup->dry purify Purify by column chromatography or HPLC dry->purify char Characterize by NMR, Mass Spectrometry purify->char

Caption: Experimental workflow for the coupling of this compound.

G start Start: This compound + Ligand-NH2 coupling EDC/NHS Coupling start->coupling boc_product Boc-NH-C4-Ligand coupling->boc_product deprotection TFA Deprotection boc_product->deprotection final_product H2N-C4-Ligand deprotection->final_product next_step Further Conjugation (e.g., to E3 Ligase Ligand) final_product->next_step

Caption: Logical relationship in PROTAC synthesis using the linker.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive coupling reagents (hydrolyzed EDC).- Steric hindrance of the amine ligand.- Low reactivity of the amine (e.g., anilines).- Use fresh, high-quality EDC-HCl.- Switch to a more potent coupling reagent like HATU or HBTU.- Increase reaction time and/or temperature (e.g., to 40-50 °C).- Use a different base such as collidine.
Multiple side products - Formation of N-acylurea byproduct.- Reaction with other nucleophilic groups on the ligand.- Ensure NHS is used to suppress N-acylurea formation.- Optimize stoichiometry to avoid large excesses of coupling reagents.- If necessary, protect other reactive functional groups on the ligand.
Incomplete Boc deprotection - Insufficient TFA or reaction time.- Presence of acid-scavenging functionalities.- Increase the concentration of TFA and/or reaction time.- Ensure the reaction is anhydrous.
Difficulty in purification - Similar polarity of starting material and product.- Presence of EDC-urea byproduct.- Optimize the chromatographic conditions (try different solvent systems or stationary phases).- Perform a thorough aqueous work-up to remove water-soluble byproducts.

Conclusion

The EDC/NHS-mediated coupling of this compound to amine-containing ligands is a robust and versatile method for the synthesis of functionalized molecules for drug discovery. The provided protocols offer a solid foundation for achieving high-yield synthesis of the desired conjugate. As with any chemical synthesis, optimization of the reaction conditions for the specific ligand of interest may be necessary to achieve the best results. Proper purification and characterization are crucial to ensure the quality of the final product for downstream applications.

References

Application Notes and Protocols for the Synthesis and Evaluation of PRC2 Degraders Utilizing a Boc-NH-C4-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and characterization of proteolysis-targeting chimeras (PROTACs) aimed at degrading the core components of the Polycomb Repressive Complex 2 (PRC2), namely EED, EZH2, and SUZ12. The protocols specifically detail the use of Boc-NH-C4-acid as a linker to connect a PRC2-targeting ligand to an E3 ligase-recruiting moiety.

Introduction

The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation, primarily through the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] The core components of this complex are EED, SUZ12, and the catalytic subunit EZH2.[1] Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[3]

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins through the ubiquitin-proteasome system.[4] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This document focuses on the application of this compound as a versatile linker in the synthesis of PRC2 degraders.

Data Presentation

EED-Targeted Degrader (UNC6852) Quantitative Data

The following table summarizes the degradation and anti-proliferative activities of the EED-targeted PROTAC, UNC6852. UNC6852 is comprised of an EED226-derived ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[5]

ParameterEEDEZH2SUZ12Cell LineValueReference
DC50 HeLa0.79 µM[6]
DC50 HeLa0.3 µM[6]
DC50 HeLa0.59 µM[6]
IC50 (Binding) -247 nM[7][8]
GI50 (Proliferation) PRC2-dependent cancer cells49-58 nM[4]
EZH2-Targeted Degrader (E7) Quantitative Data

The following table presents the degradation data for the EZH2-targeted PROTAC, E7, which utilizes the EZH2 inhibitor EPZ6438 and a CRBN E3 ligase ligand.[9][10]

Protein DegradedCell LineConcentration% DegradationReference
EZH2 WSU-DLCL-21 µM72%[10]
SUZ12 WSU-DLCL-21 µM81%[10]
EED WSU-DLCL-21 µM75%[10]
RbAp48 WSU-DLCL-21 µM74%[10]

Signaling Pathway Diagram

PRC2_Degradation_Pathway PRC2 Degradation Pathway via PROTAC cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Cellular Effects PROTAC PRC2 PROTAC (e.g., EED or EZH2 binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (PRC2-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds PRC2 PRC2 Complex (EED, EZH2, SUZ12) PRC2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-Ubiquitination of PRC2 Component Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of PRC2 Complex Proteasome->Degradation Mediates Peptides Recycled Amino Acids Degradation->Peptides H3K27me3 Decreased H3K27me3 Degradation->H3K27me3 Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression Cell_Growth Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Growth

Caption: PRC2 degradation pathway initiated by a PROTAC molecule.

Experimental Protocols

Synthesis of a PRC2 Degrader using this compound

This protocol describes a general method for coupling a carboxylic acid-functionalized PRC2 ligand to an amine-functionalized E3 ligase ligand using this compound as the linker.

Materials:

  • Carboxylic acid-functionalized PRC2 ligand (e.g., EED226 derivative or EPZ6438 derivative)

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., VHL-amine or pomalidomide-amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Coupling of PRC2 Ligand to this compound

  • Dissolve the carboxylic acid-functionalized PRC2 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the amine-functionalized PRC2 ligand-linker conjugate.

Step 3: Coupling of PRC2 Ligand-Linker to E3 Ligase Ligand

  • Dissolve the amine-functionalized PRC2 ligand-linker conjugate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

Synthesis_Workflow General Synthesis Workflow for PRC2 PROTAC start Start step1 Couple PRC2 Ligand-COOH with this compound start->step1 step2 Boc Deprotection (TFA/DCM) step1->step2 step3 Couple PRC2 Ligand-Linker-NH2 with E3 Ligase Ligand-COOH step2->step3 purification Purification (Preparative HPLC) step3->purification end Final PROTAC purification->end

Caption: General workflow for the synthesis of a PRC2 PROTAC.

Western Blot for PRC2 Component Degradation

Materials:

  • Cell line of interest (e.g., HeLa, WSU-DLCL-2)

  • PRC2 degrader

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PRC2 degrader or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.

  • Analysis: Quantify band intensities and normalize to a loading control.

Western_Blot_Workflow Western Blot Workflow for PRC2 Degradation start Start cell_treatment Treat Cells with PROTAC and Controls start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE and Membrane Transfer cell_lysis->sds_page immunoblotting Immunoblotting with Primary and Secondary Antibodies sds_page->immunoblotting detection Signal Detection (ECL) immunoblotting->detection analysis Data Analysis (Densitometry) detection->analysis end Determine DC50 and Dmax analysis->end

Caption: Workflow for Western Blot analysis of PRC2 degradation.

Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • PRC2 degrader

  • 96-well opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the PRC2 degrader to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Materials:

  • Cells expressing tagged versions of the PRC2 component and E3 ligase

  • PRC2 degrader

  • Lysis buffer

  • Antibody-conjugated beads (e.g., anti-Flag M2 magnetic beads)

  • Elution buffer

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PRC2 degrader or DMSO.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Immunoprecipitation: Incubate the cell lysate with antibody-conjugated beads to pull down the tagged protein complex.

  • Washing: Wash the beads to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting to detect the presence of all three components of the ternary complex (PRC2 protein, PROTAC, and E3 ligase).

Conclusion

The use of this compound as a linker provides a straightforward and adaptable method for the synthesis of potent and selective PRC2 degraders. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel therapeutic agents. The successful degradation of EED, EZH2, and SUZ12 presents a promising strategy for the treatment of PRC2-dependent cancers.

References

Step-by-Step Guide for Boc Deprotection of Boc-NH-C4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides a detailed guide for the deprotection of Boc-NH-C4-acid (N-Boc-4-aminobutanoic acid or Boc-GABA), yielding 4-aminobutanoic acid.

The deprotection is typically achieved through acidolysis, which involves the cleavage of the carbamate bond. The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.[1][2][3] This application note outlines two common and effective protocols for this transformation: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in Dioxane.

Data Presentation

The following table summarizes representative quantitative data for the Boc deprotection of various amines and amino acids using acidic conditions, providing an indication of the expected efficiency of these methods.

SubstrateDeprotection ConditionsSolventTime (h)TemperatureYield (%)Reference
N/A25% TFADCM2Room Temp.60[4]
N/ATFADCM18Room Temp.87[4]
Amine4M HClDioxane2Room Temp.48[5]
Diamine4M HClDioxane2Room Temp.91 (bis-HCl salt)[5]
Amine4M HClDioxane80Room Temp.100[5]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the available reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • Addition of TFA: To the stirred solution, add TFA in a 1:1 to 1:4 ratio with DCM (v/v). A common condition is a 25-50% solution of TFA in DCM.[4] The reaction is typically performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This usually takes 1-2 hours.[4]

  • Work-up (for the free amine):

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Co-evaporate with DCM (2-3 times) to further remove residual TFA.[6]

    • Dissolve the residue in water or a minimal amount of DCM and cool in an ice bath.

    • Slowly add saturated aqueous NaHCO₃ solution to neutralize the excess acid until the effervescence ceases and the pH is basic (pH 8-9).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol, depending on the polarity of the product).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine of 4-aminobutanoic acid.

  • Purification: The crude product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is also highly effective and often preferred when the hydrochloride salt of the amine is the desired product.

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent if necessary (dioxane can often be used directly). Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[5]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 2-4 hours. In some cases, a precipitate of the hydrochloride salt may form during the reaction.[3][5]

  • Work-up (for the hydrochloride salt):

    • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, add anhydrous diethyl ether and stir or sonicate to induce precipitation/trituration of the product.[3]

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to obtain 4-aminobutanoic acid hydrochloride.

  • Purification: The resulting hydrochloride salt is often of high purity. If further purification is required, recrystallization can be performed.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_0 This compound cluster_1 Protonation cluster_2 Loss of tert-butyl cation cluster_3 Decarboxylation Boc-NH-C4-acid_structure Protonated_Boc_structure Boc-NH-C4-acid_structure->Protonated_Boc_structure + H+ Carbamic_acid_structure Protonated_Boc_structure->Carbamic_acid_structure - (CH3)3C+ Amine_structure Carbamic_acid_structure->Amine_structure - CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Workflow

Experimental_Workflow Boc Deprotection Workflow start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_acid Add Acid (TFA/DCM or HCl/Dioxane) dissolve->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup tfa_workup TFA Work-up: 1. Evaporate solvent 2. Neutralize with base 3. Extract with organic solvent workup->tfa_workup TFA Protocol hcl_workup HCl Work-up: 1. Evaporate solvent 2. Triturate with ether 3. Filter workup->hcl_workup HCl Protocol purify Purify if necessary (Crystallization/Chromatography) tfa_workup->purify hcl_workup->purify end End Product purify->end

Caption: General experimental workflow for Boc deprotection.

References

The Role of Boc-NH-C4-Acid in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the linker, which connects a "warhead" that binds to the POI and a ligand that recruits an E3 ubiquitin ligase. The nature of this linker—its length, rigidity, and composition—is a key determinant of the final PROTAC's efficacy.

Boc-NH-C4-acid is a valuable building block in the synthesis of PROTACs, serving as a short, flexible alkyl linker. Its structure, featuring a carboxylic acid for coupling and a Boc-protected amine, allows for a straightforward and modular approach to PROTAC assembly. This application note provides a detailed overview of the use of this compound in TPD, including quantitative data on its application, detailed experimental protocols, and visualizations of the underlying biological and chemical processes.

Core Application: A Linker for PROTACs Targeting the Polycomb Repressive Complex 2 (PRC2)

A notable application of this compound is in the synthesis of PROTACs targeting the Polycomb Repressive Complex 2 (PRC2).[1][2] Deregulation of PRC2, which comprises the core subunits EZH2, SUZ12, and EED, is implicated in the tumorigenesis of various cancers.[3] PROTACs utilizing a linker derived from this compound have been shown to effectively induce the degradation of not only the direct target, EED, but also the other core components of the PRC2 complex, EZH2 and SUZ12.[1]

Quantitative Data Summary

The following tables summarize the in vitro performance of EED-targeted PROTACs synthesized using linkers analogous to this compound. These PROTACs demonstrate potent binding to EED, inhibition of PRC2 enzymatic activity, and effective degradation of PRC2 components, leading to selective inhibition of PRC2-dependent cancer cell proliferation.

Table 1: Biochemical and Cellular Activity of EED-Targeted PROTACs

CompoundEED Binding (pKD)PRC2 Enzyme Inhibition (pIC50)Cell Proliferation Inhibition (GI50, nM)
PROTAC1~9.0~8.149-58

Data sourced from studies on EED-targeted PROTACs with similar linker structures.[3][4][5]

Table 2: Protein Degradation Efficacy of EED-Targeted PROTACs

CompoundTarget ProteinDC50 (nM)Dmax (%)Cell Line
UNC7700 (related PROTAC)EED11184DB (Diffuse Large B-cell Lymphoma)
UNC7700 (related PROTAC)EZH227586DB (Diffuse Large B-cell Lymphoma)
UNC7700 (related PROTAC)SUZ12-44DB (Diffuse Large B-cell Lymphoma)

Data for UNC7700, a potent EED-targeted PRC2 degrader with a unique linker, is included for comparative purposes.[6]

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in the application of this compound in TPD, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound derived linker) POI Protein of Interest (e.g., EED) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI recruits Ub Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC utilizing a this compound derived linker.

PROTAC_Synthesis_Workflow Start Starting Materials: - this compound - POI Ligand (Warhead) - E3 Ligase Ligand Step1 Step 1: Boc Deprotection of this compound Start->Step1 Step2 Step 2: Amide Coupling (Warhead + Linker) Start->Step2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligand) Start->Step3 Intermediate1 Amine-C4-acid Linker Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Warhead-Linker Conjugate Step2->Intermediate2 Intermediate2->Step3 Final Final PROTAC Molecule Step3->Final

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs incorporating a this compound derived linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis involving Boc deprotection followed by sequential amide couplings.

Materials:

  • This compound

  • POI ligand with a suitable functional group for coupling (e.g., an amine)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting amine-C4-acid TFA salt is typically used in the next step without further purification after drying under high vacuum.

Step 2: Amide Coupling to the POI Ligand ("Warhead")

  • Dissolve the deprotected amine-C4-acid (1.0 eq) and the POI ligand (with a free amine, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Warhead-Linker conjugate) by flash column chromatography or preparative HPLC.

Step 3: Amide Coupling to the E3 Ligase Ligand

  • Dissolve the purified Warhead-Linker conjugate (with a free carboxylic acid, 1.0 eq) and the E3 ligase ligand (with a free amine, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Work-up and purify the final PROTAC molecule as described in Step 2.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI (e.g., a PRC2-dependent cancer cell line)

  • The synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI (e.g., anti-EED, anti-EZH2)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cultured cells

  • The synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Plot the cell viability against the PROTAC concentration and determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression analysis.

Application in Molecular Glues

Currently, there is no available information in the searched literature detailing the application of this compound in the synthesis of molecular glues. Its primary and well-documented use is as a linker in the construction of PROTACs. Molecular glues typically function as smaller molecules that induce proximity between a target protein and an E3 ligase without the distinct "warhead-linker-ligand" architecture of PROTACs. The bifunctional nature of this compound is specifically tailored for the modular synthesis of PROTACs.

Conclusion

This compound is a versatile and readily available building block for the synthesis of PROTACs. Its application in the development of degraders for the PRC2 complex highlights its utility in creating potent and selective therapeutics for oncology. The straightforward chemistry associated with this linker, involving standard Boc deprotection and amide coupling reactions, makes it an accessible tool for researchers in the field of targeted protein degradation. The provided protocols offer a foundation for the synthesis and evaluation of novel PROTACs, enabling the exploration of new therapeutic targets and the advancement of TPD as a powerful drug discovery platform. Further research into the impact of this specific linker length and composition on PROTAC permeability, ternary complex formation, and in vivo efficacy will continue to refine its application in drug development.

References

Designing PROTAC Linkers with Boc-NH-C4-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest.[1] This technology marks a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism, offering the potential to eliminate proteins previously deemed "undruggable."[1]

A PROTAC molecule is composed of three essential components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4]

This document provides detailed application notes and experimental protocols for the design and synthesis of PROTACs utilizing Boc-NH-C4-acid, a versatile alkyl-based linker building block. The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled synthetic strategy, making it a valuable tool in the construction of these complex molecules.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, having catalyzed this event, is then released and can participate in further rounds of degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binding Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binding Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Release

Caption: PROTAC-mediated protein degradation pathway.

Application Notes for this compound in PROTAC Linker Design

This compound, also known as 4-(Boc-amino)butanoic acid, is an alkyl-based linker that provides a four-carbon chain to space the warhead and E3 ligase ligand. The use of a simple alkyl chain offers a degree of flexibility that can be advantageous in allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[2]

Key Features and Applications:

  • Sequential Synthesis: The Boc-protected amine and the terminal carboxylic acid allow for a controlled, stepwise synthesis. The carboxylic acid can be coupled to an amine-functionalized warhead or E3 ligase ligand first. Following this, the Boc group is removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand containing a carboxylic acid. This orthogonal strategy prevents unwanted polymerization and simplifies purification.

  • Linker Length Optimization: The four-carbon chain of this compound serves as a starting point for linker length optimization, a critical parameter in PROTAC design.[3] Shorter or longer alkyl chains, or the incorporation of polyethylene glycol (PEG) units, can be explored to fine-tune the degradation efficiency.[3]

  • Modulation of Physicochemical Properties: While alkyl linkers are generally hydrophobic, the overall properties of the final PROTAC can be modulated by the choice of warhead and E3 ligase ligand. The C4 linker provides a balance that can be suitable for achieving adequate cell permeability.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The length of the linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The following tables summarize representative data on the effect of linker length on the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of PROTACs targeting different proteins.

Table 1: Effect of Alkyl Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC A C2 Alkyl2>1000<10CRBNMV4-11
PROTAC B C4 Alkyl450>90CRBNMV4-11
PROTAC C C6 Alkyl625>95CRBNMV4-11
PROTAC D C8 Alkyl8150~80CRBNMV4-11

Data is illustrative and compiled from general trends observed in the literature.

Table 2: Influence of PEG Linker Length on BTK Degradation

PROTACLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell Line
PROTAC E PEG2840~85CRBNRamos
PROTAC F PEG4145>95CRBNRamos
PROTAC G PEG62020>90CRBNRamos
PROTAC H PEG826100~70CRBNRamos

Data is illustrative and based on findings for BTK degraders.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. The synthesis is typically performed in two main stages: coupling of the first ligand to the linker, followed by Boc deprotection and coupling of the second ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Amine-functionalized Ligand 1 - Carboxylic acid-functionalized Ligand 2 step1 Step 1: Amide Coupling start->step1 intermediate1 Intermediate: Boc-Linker-Ligand 1 step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Intermediate: Amine-Linker-Ligand 1 step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_protac Final PROTAC: Ligand 2-Linker-Ligand 1 step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (e.g., an amine-modified warhead or E3 ligase ligand).

Materials:

  • This compound

  • Amine-functionalized ligand (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-functionalized ligand to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.

  • Characterize the purified product by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Linker-Ligand Conjugate

This protocol describes the removal of the Boc protecting group to yield a free amine, which is then ready for coupling to the second ligand.

Materials:

  • Boc-protected linker-ligand conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask and magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve the Boc-protected linker-ligand conjugate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).

  • Dry the resulting crude amine-linker-ligand TFA salt under high vacuum. This product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol describes the final step of coupling the deprotected amine-linker-ligand intermediate with a second ligand containing a carboxylic acid functionality.

Materials:

  • Crude amine-linker-ligand TFA salt (from Protocol 2)

  • Carboxylic acid-functionalized ligand (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (4.0-5.0 equivalents, to neutralize the TFA salt and facilitate coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (4.0-5.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude amine-linker-ligand TFA salt (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-linker-ligand to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final PROTAC.

  • Characterize the final purified PROTAC by LC-MS, High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C NMR to confirm its identity, purity, and structure.

Characterization of the Final PROTAC

Thorough characterization of the final PROTAC is essential to ensure its identity, purity, and stability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final product and assess its purity.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the PROTAC, which confirms its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the unambiguous structural elucidation of the final PROTAC, confirming the connectivity of the warhead, linker, and E3 ligase ligand.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically with detection at various wavelengths.[5]

Conclusion

The design and synthesis of effective PROTACs is a multifaceted process in which the linker plays a pivotal role. This compound is a valuable and versatile building block that facilitates a controlled and sequential synthetic approach. The protocols outlined in this document provide a foundational framework for researchers to synthesize novel PROTACs. Through systematic optimization of the linker, guided by quantitative analysis of degradation efficiency, scientists can develop potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Reactions Involving Boc-NH-C4-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-aminobutyric acid (Boc-NH-C4-acid or Boc-GABA-OH) is a valuable bifunctional molecule commonly utilized in peptide synthesis, drug delivery systems, and as a flexible linker in the design of complex molecular architectures. Its structure incorporates a carboxylic acid and a Boc-protected amine, allowing for sequential and controlled coupling reactions. The C4 alkyl chain provides flexibility, which can be advantageous in various applications, such as in the synthesis of peptide mimetics and as a component of self-immolative linkers in prodrug design.

These application notes provide detailed experimental protocols for the use of this compound in two key areas: solid-phase peptide synthesis (SPPS) and as a self-immolative linker in a prodrug context.

Section 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide chain to introduce a flexible spacer or to mimic the neurotransmitter GABA. The following protocol outlines the standard steps for its integration using Boc-SPPS chemistry.

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_cleavage Cleavage and Purification Resin Merrifield Resin Swelling Swell Resin in DCM Resin->Swelling Deprotection Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Start Synthesis Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 1. Expose amine Coupling Coupling of This compound Neutralization->Coupling 2. Prepare for coupling Washing Washing (DCM, IPA) Coupling->Washing 3. Form peptide bond Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Detailed Experimental Protocol for SPPS

This protocol describes the manual Boc-SPPS of a model tripeptide, Ala-GABA-Phe, on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • Boc-Phe-OH

  • Boc-NH-(CH2)3-COOH (Boc-GABA-OH)

  • Boc-Ala-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol:

  • Resin Swelling: Swell the Merrifield resin (1 g, 1.0 mmol) in DCM (15 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Loading (Boc-Phe-OH):

    • To a solution of Boc-Phe-OH (1.5 mmol) in DMF (5 mL), add cesium carbonate (0.75 mmol). Stir for 30 minutes.

    • Evaporate the solvent and dry the resulting Boc-Phe-OCs salt under vacuum.

    • Add the Boc-Phe-OCs salt to the swollen resin in DMF (10 mL).

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL). Dry the resin under vacuum.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM (10 mL) to the resin.

    • Shake for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM (10 mL) and shake for 20 minutes.

    • Wash the resin with DCM (3 x 15 mL) and IPA (2 x 15 mL).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (10 mL) to the resin and shake for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 15 mL).

  • Coupling of this compound:

    • In a separate flask, dissolve Boc-NH-(CH2)3-COOH (2.0 mmol) and HOBt (2.0 mmol) in DMF (5 mL).

    • Cool the solution to 0°C and add DIC (2.0 mmol).

    • Stir the activation mixture for 15 minutes at 0°C.

    • Add the activated this compound solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue shaking and re-test every hour. If the test remains positive after 4 hours, repeat the coupling step.

    • Once the Kaiser test is negative, wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Repeat Deprotection, Neutralization, and Coupling for Boc-Ala-OH: Repeat steps 3, 4, and 5 using Boc-Ala-OH.

  • Final Deprotection: Perform a final Boc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add anisole (1 mL) as a scavenger.

    • Slowly distill anhydrous HF (10 mL) into the reaction vessel at -78°C.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide and resin mixture with cold diethyl ether (3 x 20 mL) to precipitate the crude peptide.

    • Extract the peptide with 10% aqueous acetic acid and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Quantitative Data for SPPS
StepReagentMolar Equivalents (relative to resin substitution)Typical Reaction TimeTypical Yield (per step)
Boc Deprotection 50% TFA in DCM-20-30 minutes>99%
Neutralization 10% DIEA in DCM-2 x 5 minutes>99%
Coupling This compound/DIC/HOBt2.0 / 2.0 / 2.02-4 hours95-99%
Cleavage HF or TFMSA-1 hour70-90%
Overall Crude Yield ---60-80%

Section 2: this compound as a Self-Immolative Linker in a Prodrug System

This compound derivatives can be designed as self-immolative linkers for prodrugs.[1][2][3] In this strategy, an enzymatic or chemical trigger initiates a cascade of reactions that lead to the release of the active drug. The following workflow and protocol describe the synthesis of a model prodrug where a 4-aminobutyric acid-based linker connects a trigger moiety (e.g., a group cleavable by a specific enzyme) to a model drug (e.g., p-nitroaniline).

Prodrug Activation and Self-Immolation Pathway

Prodrug_Pathway Prodrug Prodrug (Trigger-Linker-Drug) Triggered_Intermediate Triggered Intermediate (Free Amine on Linker) Prodrug->Triggered_Intermediate Enzymatic or Chemical Trigger Cyclization Intramolecular Cyclization Triggered_Intermediate->Cyclization Lactam γ-Lactam (Byproduct) Cyclization->Lactam Forms stable ring Active_Drug Active Drug (Released) Cyclization->Active_Drug Releases drug

Caption: General pathway for drug release using a 4-aminobutyric acid-based self-immolative linker.

Detailed Experimental Protocol for Prodrug Component Synthesis

This protocol describes the EDC/NHS-mediated coupling of this compound to a model amine (p-nitroaniline) to form a key amide bond present in the linker-drug conjugate.

Materials:

  • Boc-NH-(CH2)3-COOH

  • p-Nitroaniline

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

  • Activation of this compound:

    • Dissolve Boc-NH-(CH2)3-COOH (1.0 mmol, 203.2 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add NHS (1.2 mmol, 138.1 mg) and EDC-HCl (1.2 mmol, 230.0 mg).

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the NHS ester can be monitored by TLC.

  • Coupling to p-Nitroaniline:

    • In a separate flask, dissolve p-nitroaniline (1.0 mmol, 138.1 mg) in anhydrous DMF (5 mL).

    • Add triethylamine (1.5 mmol, 0.21 mL) to the p-nitroaniline solution.

    • Add the activated this compound solution from step 1 to the p-nitroaniline solution.

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Quantitative Data for EDC/NHS Coupling
Reactant/ReagentMolar EquivalentsMolecular Weight ( g/mol )Mass (for 1 mmol scale)
Boc-NH-(CH2)3-COOH1.0203.24203.2 mg
p-Nitroaniline1.0138.12138.1 mg
EDC-HCl1.2191.70230.0 mg
NHS1.2115.09138.1 mg
Triethylamine1.5101.190.21 mL
Product -323.35-
Typical Yield --70-85%
Reaction Time --16-22 hours

Conclusion

This compound is a versatile building block for chemical synthesis. The protocols provided herein offer detailed methodologies for its application in both solid-phase peptide synthesis and in the construction of amide bonds for more complex systems like prodrug linkers. The quantitative data presented should serve as a useful guide for researchers in planning and executing their experiments. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols for Synthesizing PROTAC Libraries Using Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-NH-C4-acid, a versatile alkyl linker, in the synthesis and evaluation of Proteolysis Targeting Chimera (PROTAC) libraries. The following protocols and data are intended to facilitate the development of novel protein degraders for therapeutic applications.

Introduction to this compound in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the final molecule. This compound (5-(tert-butoxycarbonylamino)pentanoic acid) is an alkyl-based linker that provides a flexible and commonly used scaffold for PROTAC synthesis. Its Boc-protected amine allows for sequential, controlled coupling to the warhead and E3 ligase ligands.

Key Applications

  • Systematic PROTAC Library Synthesis: The this compound linker is amenable to solid-phase or solution-phase parallel synthesis, enabling the rapid generation of PROTAC libraries with diverse warheads and E3 ligase ligands.

  • Structure-Activity Relationship (SAR) Studies: By keeping the warhead and E3 ligase ligand constant, variations in the linker, including the use of this compound, allow for the systematic exploration of linker-dependent effects on protein degradation.

  • Development of Novel Therapeutics: PROTACs synthesized with this linker have been shown to effectively degrade a range of protein targets, including components of the Polycomb Repressive Complex 2 (PRC2).

Quantitative Data Summary

The following tables summarize the degradation potency of representative PROTACs synthesized using a C4-based alkyl linker.

Table 1: Degradation of PRC2 Complex Components by a PROTAC Utilizing a C4-based Linker

Target ProteinCell LineDC50 (µM)Dmax (%)Reference
EEDHeLa0.79>90%[1]
EZH2HeLa0.3>90%[1]
SUZ12HeLaNot specified>90%[1]

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Signaling Pathway and Mechanism of Action

PROTACs synthesized with this compound function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The process is initiated by the simultaneous binding of the PROTAC to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (this compound linker) Target Target Protein (e.g., PRC2) PROTAC->Target Binds to Warhead E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3_Ligase Binds to E3 Ligand Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Ub Ubiquitin Ub->Ubiquitination Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC library using this compound.

Protocol 1: Synthesis of a PROTAC Library

This protocol outlines a three-step process for synthesizing a PROTAC library, starting with the coupling of this compound to a library of warhead molecules.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Amide Coupling Start Start Materials: - this compound - Warhead Library (with amine or alcohol) - E3 Ligase Ligand (with carboxylic acid) Step1 Couple this compound to Warhead Library Reagents: HATU, DIPEA in DMF Start->Step1 Intermediate1 Boc-linker-Warhead Intermediate Library Step1->Intermediate1 Step2 Remove Boc Protecting Group Reagents: TFA in DCM Intermediate1->Step2 Intermediate2 H2N-linker-Warhead Intermediate Library Step2->Intermediate2 Step3 Couple E3 Ligase Ligand to Intermediate Library Reagents: HATU, DIPEA in DMF Intermediate2->Step3 Final_PROTAC Final PROTAC Library Step3->Final_PROTAC

Caption: Workflow for PROTAC library synthesis.

Materials:

  • This compound

  • Library of target protein ligands (warheads) with a reactive handle (e.g., amine or hydroxyl group)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-acid, VHL-acid)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Purification supplies: Preparative HPLC or silica gel chromatography columns

Procedure:

  • Step 1: Coupling of this compound to Warhead a. In separate reaction vessels for each member of the library, dissolve the warhead (1 equivalent) in DMF. b. Add this compound (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents). c. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting Boc-linker-warhead intermediate by flash chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified Boc-linker-warhead intermediate in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid.

  • Step 3: Coupling of E3 Ligase Ligand a. Dissolve the deprotected H2N-linker-warhead intermediate (1 equivalent) and the E3 ligase ligand-acid (1.1 equivalents) in DMF. b. Add HATU (1.2 equivalents) and DIPEA (3 equivalents). c. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. d. Purify the final PROTAC product by preparative HPLC. e. Characterize the purified PROTACs by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein after treatment with the synthesized PROTACs.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC library

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and image the blot. j. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities and normalize the target protein signal to the loading control signal. b. Calculate the percentage of protein degradation relative to the vehicle control. c. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the cytotoxicity of the synthesized PROTACs.

Materials:

  • Cell line of interest

  • Synthesized PROTAC library

  • White, opaque multi-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding: a. Seed cells in a white, opaque multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of each PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement and Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the PROTAC concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTAC libraries. The straightforward and robust synthetic protocols, combined with quantitative biological assays, provide a clear path for researchers to develop novel and potent protein degraders. The data and methodologies presented in these application notes are intended to serve as a foundation for the design and execution of successful PROTAC-based drug discovery projects.

References

Application Notes and Protocols for Boc-NH-C4-acid in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[2]

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Boc-NH-C4-acid is a versatile alkyl-based linker building block commonly employed in the synthesis of PROTACs. Its four-carbon chain provides a flexible spacer to connect the E3 ligase ligand and the POI ligand, while the terminal carboxylic acid allows for straightforward amide bond formation. The Boc (tert-butyloxycarbonyl) protecting group on the amine ensures controlled, stepwise synthesis.

These application notes provide a comprehensive guide to the use of this compound for linking E3 ligase ligands, including detailed experimental protocols, comparative data, and visualizations of the underlying biological and chemical workflows.

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

The choice of linker can profoundly impact the degradation efficiency of a PROTAC. Key parameters used to quantify efficacy are the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4) and TANK-binding kinase 1 (TBK1) degraders, illustrating the effect of different linker types and lengths. While direct head-to-head data for a C4-alkyl linker versus other linkers for the same target and E3 ligase is compiled from multiple sources, these tables provide a valuable comparison of linker classes.

Table 1: In Vitro Degradation of BRD4 with VHL-based PROTACs Employing Different Linkers

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG35585[4]
PEG42095[4]
PEG515>98[4]
Alkyl/Ether (representative) ~12 <500 >90 [3]

Note: Data is compiled from multiple sources to provide a comparative overview. The alkyl/ether data is representative of typical performance for this class of linker.

Table 2: Degradation of TBK1 with PROTACs Employing Alkyl/Ether Linkers of Varying Lengths

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12Inactive-[3]
12-29< 300> 75[3]
21396[3]

Signaling Pathway and Experimental Workflows

To effectively utilize this compound, it is crucial to understand both the biological pathway being manipulated and the chemical workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by coopting the ubiquitin-proteasome pathway. The diagram below illustrates the key steps involved in this process.

PROTAC_Pathway PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-induced ubiquitination and degradation of a target protein.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process, starting with the conjugation of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.

Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Linker-Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly Boc_Linker This compound Amide_Coupling1 Amide Coupling (e.g., HATU, DIPEA) Boc_Linker->Amide_Coupling1 E3_Ligand E3 Ligase Ligand (with reactive amine) E3_Ligand->Amide_Coupling1 Intermediate1 Boc-Linker-E3 Ligand Amide_Coupling1->Intermediate1 Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 H2N-Linker-E3 Ligand Deprotection->Intermediate2 Amide_Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Amide_Coupling2 POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligand) Amide_Coupling2->Final_PROTAC

Caption: Modular synthesis of a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound, an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or VH032 for VHL), and a POI ligand. Note: These are generalized protocols and may require optimization based on the specific properties of the ligands.

Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

Objective: To synthesize the Boc-protected linker-E3 ligase ligand intermediate.

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide) (1.0 equivalent)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add the E3 ligase ligand solution to the activated linker solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-Linker-E3 Ligand intermediate.

Protocol 2: Boc Deprotection of the Linker-E3 Ligase Ligand Intermediate

Objective: To remove the Boc protecting group to reveal the free amine for subsequent coupling.

Materials:

  • Boc-Linker-E3 Ligand intermediate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve the Boc-Linker-E3 Ligand intermediate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of 4M HCl in 1,4-dioxane (approximately 10 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude amine salt is often used directly in the next step. If necessary, the free amine can be obtained by neutralizing the salt with a mild base (e.g., saturated NaHCO3 solution) and extracting with an organic solvent.

Protocol 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to a POI Ligand

Objective: To synthesize the final PROTAC molecule.

Materials:

  • H2N-Linker-E3 Ligand (from Protocol 2) (1.1 equivalents)

  • POI ligand with a terminal carboxylic acid (1.0 equivalent)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography or preparative HPLC for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude H2N-Linker-E3 Ligand salt (1.1 equivalents) to the reaction mixture. If the free amine is used, add it as a solution in DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, work up the reaction as described in Protocol 1, step 6.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using silica gel column chromatography or preparative HPLC to obtain the pure product. Characterize the final compound by LC-MS, 1H NMR, and 13C NMR.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. The four-carbon alkyl chain provides a degree of flexibility that can be advantageous for the formation of a productive ternary complex between the target protein and the E3 ligase. As demonstrated by the comparative data, linker composition and length are critical parameters that must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation potency and efficacy. The provided protocols offer a robust starting point for the rational design and synthesis of novel PROTACs, enabling researchers to further explore the potential of targeted protein degradation for therapeutic intervention.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-C4-Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the amide coupling of N-Boc-4-aminobutyric acid (Boc-NH-C4-acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound coupling reactions?

Low yields can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, poor quality of reagents or solvents, suboptimal reaction conditions (temperature, concentration, time), and difficult purification. A primary issue is often the formation of byproducts such as N-acylurea when using carbodiimide reagents.[1][2]

Q2: How do I choose the right coupling reagent for my specific amine substrate?

The choice depends on the reactivity and steric hindrance of the amine.

  • For simple, unhindered primary and secondary amines: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often paired with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure, are effective and widely used.[3]

  • For sterically hindered or electron-deficient amines: More powerful uronium or phosphonium salt reagents such as HATU, HBTU, or PyBOP are recommended.[4] HATU, in particular, is known for its high efficiency, fast reaction times, and ability to suppress racemization, making it suitable for challenging couplings.[3][5][6]

Q3: What is the role of additives like HOBt and HOAt?

Additives like HOBt (1-hydroxybenzotriazole) and its more reactive analogue HOAt (1-hydroxy-7-azabenzotriazole) are crucial for two main reasons:

  • Suppressing Side Reactions: They minimize the formation of N-acylurea byproduct in carbodiimide-mediated reactions and reduce the risk of racemization at chiral centers.[7][8]

  • Increasing Efficiency: They form a highly reactive activated ester intermediate with the carboxylic acid, which then reacts more efficiently with the amine, leading to faster and more complete coupling.[5][7]

Q4: What is the purpose of adding a base like DIPEA or NMM to the reaction?

A non-nucleophilic tertiary base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required, especially when using aminium/uronium or phosphonium salt reagents or when the amine starting material is a salt (e.g., a hydrochloride salt).[9][10] The base neutralizes the acid formed during the reaction and ensures the amine nucleophile remains in its free, reactive form. Using the correct stoichiometry of the base is critical, as excess base can sometimes promote side reactions like racemization.[11]

Troubleshooting Guide

Problem 1: Low or No Product Formation (Starting Materials Unchanged)

If your reaction shows low conversion with significant amounts of unreacted this compound and amine, consider the following causes and solutions.

Possible Cause Explanation & Recommended Solution
Inefficient Carboxylic Acid Activation The coupling reagent may not be potent enough for your specific substrates, especially if the amine is sterically hindered or electron-poor.[4] Solution: Switch to a more powerful coupling reagent. If using EDC/HOBt, consider moving to HATU or PyBOP.[4][5] Ensure reagents are fresh and anhydrous.
Reagent Degradation Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Old or improperly stored reagents will have significantly reduced activity. Solution: Use fresh, high-purity reagents and anhydrous solvents. Store reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Suboptimal pH / Insufficient Base If the amine starting material is an HCl or TFA salt, it must be neutralized to its free base form to be nucleophilic. Insufficient base will result in an incomplete reaction. Solution: Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the amine salt. When using uronium reagents like HATU/HBTU, 2-3 equivalents of base are typically required.[1]
Solubility Issues If any of the reactants (acid, amine, or coupling reagents) are not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent that effectively dissolves all components. DMF is a common choice for its high polarity.[10] In some cases, gentle heating or sonication may improve solubility and reaction rates.
Problem 2: Presence of a Major, Unwanted Side Product

The formation of byproducts is a common reason for low yields. Identifying the side product is key to solving the problem.

Common Side Product Identification & Cause Prevention Strategy
N-acylurea Typically observed when using carbodiimide coupling reagents (DCC, EDC).[1][2] The side product has a mass corresponding to [this compound + EDC - H₂O]. It forms when the reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[12][13][14]1. Use an Additive: Always use EDC in combination with HOBt or Oxyma Pure.[7] The additive intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement. 2. Pre-activation: Stir the this compound, EDC, and HOBt together for 15-30 minutes at 0°C before adding the amine.[1] This allows the active ester to form before the amine is introduced.
Guanidinylation of Amine This occurs when using excess uronium/aminium reagents (HATU, HBTU) which can react with the free N-terminal of the amine, irreversibly capping it.[8][15] The side product will have a mass corresponding to [Amine + Tetramethylguanidinium group].1. Avoid Excess Reagent: Use stoichiometric amounts (or a very slight excess, e.g., 1.05 eq.) of the uronium reagent. 2. Pre-activation: Activate the carboxylic acid with the uronium reagent before adding it to the amine.[8] This consumes the coupling reagent before it can react with your amine nucleophile.
Dimerization/Polymerization If the Boc protecting group is unintentionally removed, the free amine of one molecule can react with the activated carboxyl of another, leading to dimers or polymers.[1]Ensure the reaction is not run under acidic conditions that could cleave the Boc group. Use high-quality, stable starting materials.
Comparison of Common Coupling Reagents
Reagent SystemRelative ReactivityCommon Byproduct(s)CostKey Considerations
EDC / HOBt ModerateN-acylurea[2]LowWidely used, but requires HOBt to suppress side reactions. Byproduct (EDU) is water-soluble.[7]
HBTU / DIPEA HighGuanidinylation[8]ModerateVery efficient, but can lead to guanidinylation of the amine if used in excess.[7][15]
HATU / DIPEA Very HighGuanidinylation[8]HighGenerally considered superior to HBTU, with faster kinetics and lower risk of racemization.[5][6] Excellent for hindered substrates.[4]
PyBOP / DIPEA HighHMPA (toxic)HighEffective phosphonium-based reagent, but produces carcinogenic HMPA as a byproduct.[9]

Experimental Protocols & Visual Guides

Standard Protocol: EDC/HOBt Coupling

This protocol is a general guideline for coupling this compound to a primary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Activation: Add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.) to the solution.[1]

  • Pre-activation: Cool the mixture to 0°C using an ice bath and stir for 30-60 minutes.[1] This step allows for the formation of the HOBt-ester intermediate.

  • Coupling: Add the amine (1.0 eq.) to the reaction mixture. If the amine is an HCl salt, add a non-nucleophilic base like DIPEA (2.0-3.0 eq.).[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[1]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 0.1 M HCl), saturated sodium bicarbonate solution, and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

Troubleshooting Workflow

G start Low or No Yield reagent_issue Reagent Quality/Activity start->reagent_issue condition_issue Reaction Conditions start->condition_issue byproduct_issue Side Product Formation start->byproduct_issue sol_reagent1 Use fresh, anhydrous reagents and solvents reagent_issue->sol_reagent1 sol_reagent2 Switch to a stronger coupling reagent (e.g., HATU) reagent_issue->sol_reagent2 sol_cond1 Ensure all reactants are fully dissolved (check solvent) condition_issue->sol_cond1 sol_cond2 Optimize base and stoichiometry (e.g., add DIPEA) condition_issue->sol_cond2 sol_cond3 Increase temperature or reaction time condition_issue->sol_cond3 sol_byprod1 Add HOBt/Oxyma if using EDC byproduct_issue->sol_byprod1 sol_byprod2 Pre-activate acid before adding amine byproduct_issue->sol_byprod2 sol_byprod3 Use stoichiometric amount of uronium reagent (not excess) byproduct_issue->sol_byprod3

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Boc-NH-C4-acid (also known as 4-(tert-butoxycarbonylamino)butanoic acid or Boc-GABA-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the protection of the amino group of 4-aminobutanoic acid (GABA) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is typically performed in a solvent such as water, a mixture of water and an organic solvent like dioxane or THF, or an organic solvent alone.[1][2]

Q2: What are the critical parameters to control during the Boc protection reaction?

A2: To achieve optimal results, it is crucial to control the following parameters:

  • Stoichiometry: Precise control of the molar ratio of reactants, particularly using a slight excess of Boc₂O, is important to ensure complete conversion of the starting material while minimizing side reactions.

  • Choice of Base: The selection of the base can significantly influence the reaction rate and yield. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine.

  • Solvent System: The solubility of both GABA and Boc₂O is a key consideration. A biphasic system of water and dioxane is often employed to facilitate the reaction.[1]

  • Temperature: The reaction is typically carried out at room temperature.

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which is usually a few hours.

Q3: What are the potential side products in the synthesis of this compound?

A3: The primary side product of concern is the di-Boc protected amine, where the Boc group attaches to the nitrogen twice. This can be minimized by carefully controlling the stoichiometry of Boc₂O. Other potential impurities can arise from unreacted starting materials or byproducts from the decomposition of Boc₂O.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through a series of aqueous workup steps involving acid-base extractions to remove unreacted starting materials and byproducts. For higher purity, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often employed. In some cases, column chromatography may be necessary to remove persistent impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient base or Boc₂O.Ensure the correct stoichiometry of reagents. Add the base portion-wise to maintain the desired pH. Use a slight excess (1.1-1.2 equivalents) of Boc₂O. Monitor the reaction by TLC or LC-MS to confirm completion.
Poor solubility of 4-aminobutanoic acid in the reaction solvent.Use a co-solvent system such as water/dioxane or water/THF to improve solubility.[1] Gentle heating may also aid dissolution, but the reaction should be run at the recommended temperature.
Decomposition of Boc₂O.Ensure the Boc₂O is of good quality and has been stored properly. Add it to the reaction mixture at the recommended temperature.
Formation of Multiple Products (Observed on TLC/LC-MS) Formation of di-Boc protected product.Use a controlled amount of Boc₂O (close to 1.0 equivalent) and monitor the reaction closely. Stop the reaction once the starting material is consumed.
Presence of other impurities.This could be due to impurities in the starting materials. Ensure the purity of 4-aminobutanoic acid and other reagents.
Difficulty in Product Isolation/Purification Product is oily and difficult to crystallize.The product may contain impurities that are inhibiting crystallization. Perform a thorough aqueous workup to remove water-soluble impurities. Try different solvent systems for crystallization. A patent suggests that after evaporating the solvent to obtain an oil, adding seed crystals and allowing it to stand can induce solidification, followed by pulping with a weak polar solvent.[3]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
Product appears pure by NMR but gives a low yield after purification Loss of product during aqueous workup.The product has some solubility in water. Minimize the volume of water used for extractions. Back-extract the aqueous layers with an organic solvent to recover dissolved product.
Loss of product during crystallization.Optimize the crystallization conditions. Cool the solution slowly to form larger crystals and minimize loss in the mother liquor.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 4-Aminobutanoic Acid

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane (or Tetrahydrofuran)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-aminobutanoic acid in a mixture of water and dioxane (1:1 v/v).

  • Add the base (e.g., 1.1 equivalents of NaOH as a solution or 1.5 equivalents of TEA) to the solution while stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amines

Base Solvent Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%) Notes
NaOHWater/DioxaneRoom Temperature2 - 485 - 95Good for simple amino acids.
NaHCO₃Water/ChloroformReflux1.5 - 380 - 90Biphasic system, may require vigorous stirring.
Triethylamine (TEA)THF or DCMRoom Temperature1 - 490 - 98Anhydrous conditions are often preferred.
DMAP (catalytic)AcetonitrileRoom Temperature1 - 2>95Used as a catalyst to accelerate the reaction.

Note: Yields are general ranges reported for Boc protection of various amines and may vary for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve GABA in Water/Dioxane B 2. Add Base (e.g., NaOH or TEA) A->B C 3. Add Boc₂O Solution B->C D 4. Stir at RT & Monitor (TLC/LC-MS) C->D E 5. Remove Dioxane (Rotovap) D->E Reaction Complete F 6. Acidify with HCl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Crystallize I->J K This compound J->K Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? IncompleteReaction Check for Incomplete Reaction (TLC/LC-MS of crude) Start->IncompleteReaction Yes PurificationLoss Assess Purification Losses Start->PurificationLoss No, crude yield was good SolubilityIssue Investigate Solubility Issues IncompleteReaction->SolubilityIssue Starting material still present Stoichiometry Verify Stoichiometry of Boc₂O and Base IncompleteReaction->Stoichiometry Side products observed CoSolvent Use Co-solvent (Water/Dioxane) SolubilityIssue->CoSolvent WorkupLoss Minimize Aqueous Washes/ Back-extract PurificationLoss->WorkupLoss CrystallizationLoss Optimize Crystallization Solvent/Temperature PurificationLoss->CrystallizationLoss ReactionTime Increase Reaction Time Stoichiometry->ReactionTime End Optimized Yield ReactionTime->End Solution CoSolvent->End Solution WorkupLoss->End Solution CrystallizationLoss->End Solution

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Boc-NH-C4-Acid Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of molecules containing the Boc-NH-C4-acid linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of a this compound containing molecule?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These often include:

  • Unreacted starting materials: Such as 4-aminobutanoic acid or the molecule it was coupled to.

  • Excess Boc anhydride ((Boc)₂O): If not fully quenched or removed during workup.

  • Di-Boc protected species: Molecules where other reactive amines have also been protected with a Boc group.

  • Side-products from coupling reactions: For instance, urea byproducts if carbodiimide coupling agents are used.

  • tert-Butanol and Carbon Dioxide: These are byproducts of the Boc protection reaction and are typically volatile and easily removed.[1]

Q2: My this compound derivative is an oil or a thick syrup after initial workup. How can I solidify it for easier handling and purification?

A2: It is common for Boc-protected amino acids and their derivatives to be oily or syrup-like, which can be due to residual solvents or inherent properties of the molecule.[][3][4] Here are some strategies to induce solidification:

  • High-vacuum drying: Ensure all residual solvents are removed by drying under high vacuum, sometimes with gentle heating (e.g., 30-40°C).[5]

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which it is insoluble, such as hexane, pentane, or diethyl ether, can often precipitate the product as a solid.[3]

  • Seed crystal induction: If a small amount of solid material has been previously obtained, adding a seed crystal to the oil can initiate crystallization.[6][7]

  • Solvent precipitation: Dissolve the oil in a minimal amount of a good solvent and then add an anti-solvent to precipitate the product. For example, dissolving in a small amount of ethyl acetate and then adding hexane is a common technique.[8]

  • Conversion to a salt: If the molecule contains a free carboxylic acid, it can be converted to a dicyclohexylamine (DCHA) salt, which is often a crystalline solid and can be easily purified.[8]

Q3: I am observing low recovery of my this compound containing molecule from a silica gel column. What could be the cause?

A3: Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds. Potential causes include:

  • Compound instability on silica: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, including the partial cleavage of the Boc group.[5]

  • Irreversible binding: The basic nature of the free amine (if any) or other basic moieties in your molecule can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.[5]

  • Streaking or tailing: Strong interactions with the silica gel can cause the compound to elute slowly and over many fractions, leading to apparent low recovery in the main product fractions.[5]

Q4: Can the Boc group be cleaved during purification?

A4: Yes, the Boc group is sensitive to acidic conditions and can be labile under certain purification methods.[9]

  • Acidic chromatography: As mentioned, the acidic nature of standard silica gel can lead to some Boc deprotection.[5] Using a mobile phase with acidic additives like trifluoroacetic acid (TFA) in reversed-phase HPLC can also cause cleavage, especially if the fractions are left standing for extended periods or concentrated under harsh conditions.[5]

  • Elevated temperatures: Heating Boc-protected compounds, particularly under vacuum, can lead to thermal deprotection. It is advisable to remove solvents at room temperature or with gentle warming.[5]

Troubleshooting Guides

Problem 1: Difficulty in Purifying Oily or Syrupy Product

If your this compound containing molecule is obtained as a viscous oil, making further purification challenging, consider the following troubleshooting steps.

G

Problem 2: Low Yield and/or Impure Product from Silica Gel Chromatography

When standard silica gel chromatography results in low yields or impure fractions, the following adjustments can be made.

G

Data Presentation

The following table presents illustrative data on the purification of a model this compound containing molecule, comparing different purification techniques. Note that actual yields and purities will vary depending on the specific molecule and reaction conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Overall YieldNotes
Silica Gel Chromatography (Standard) ~75%85-90%40-60%Significant tailing observed; potential for some Boc deprotection.
Silica Gel Chromatography (with 1% TEA) ~75%>95%70-85%Reduced tailing and improved recovery due to neutralization of acidic silica.[5]
Recrystallization (EtOAc/Hexane) ~90% (post-chromatography)>99%80-95%Effective for removing minor impurities if the compound is a solid.[8]
Acid-Base Extraction ~75%80-85%>90%Good for removing acidic or basic impurities but may not remove neutral byproducts.
Reversed-Phase Preparative HPLC ~85%>98%60-80%Effective for polar compounds, but care must be taken with acidic mobile phases to avoid Boc deprotection.[5]

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities from a crude reaction mixture containing a this compound derivative.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid) to remove basic impurities.[8]

  • Base Wash: Subsequently, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.[8]

Protocol 2: Purification by Recrystallization

This method is highly effective for obtaining high-purity solid material.

  • Solvent Selection: Choose a solvent system where the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A common choice is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, pentane).[8]

  • Dissolution: Dissolve the crude or partially purified solid in a minimal amount of the hot "good" solvent.

  • Crystallization: Gradually add the "poor" solvent until the solution becomes slightly cloudy. If necessary, gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[5]

Protocol 3: Purification by Column Chromatography on Deactivated Silica Gel

This protocol minimizes degradation and improves the recovery of Boc-protected amines.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. To deactivate the silica, add a small amount of a base, such as triethylamine (TEA), to the eluent (typically 0.5-1% v/v).[5]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the base-containing solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify the product-containing fractions.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be present and may need to be removed by co-evaporation with another solvent or by a subsequent acid-base workup if it interferes with the next step.

G

References

Technical Support Center: Enhancing the Solubility of PROTACs with Boc-NH-C4-Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that incorporate a Boc-NH-C4-acid linker. The following sections offer solutions to common solubility challenges and provide detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and handling of PROTACs featuring a this compound linker.

Problem Possible Causes Suggested Solutions
Poor aqueous solubility of the final PROTAC. The this compound linker, while offering a convenient handle for synthesis, can contribute to low overall solubility due to the hydrophobic nature of the Boc protecting group and the alkyl chain.[1]1. Boc Deprotection: If the terminal amine is not essential for target engagement or E3 ligase binding, deprotection of the Boc group to reveal a primary amine can significantly increase polarity and aqueous solubility.[1] 2. Amidation of the Carboxylic Acid: The terminal carboxylic acid can be coupled with polar amines (e.g., amino alcohols, morpholine) to introduce additional hydrogen bond donors/acceptors and improve solubility. 3. Formulation Strategies: Employ solubility-enhancing formulations such as amorphous solid dispersions (ASDs) or cyclodextrin inclusion complexes.[1][2][3][4]
Precipitation of PROTAC during in vitro assays. The PROTAC concentration in the assay buffer exceeds its thermodynamic or kinetic solubility. This can be exacerbated by the presence of salts or other buffer components.[5]1. Determine Experimental Solubility: Accurately measure the kinetic and thermodynamic solubility of the PROTAC in the specific assay buffer to define the upper concentration limit. 2. Use of Co-solvents: For in vitro experiments, consider using a small percentage of a co-solvent like DMSO to maintain solubility.[1] Ensure the co-solvent concentration is compatible with the assay and does not affect cellular health or enzyme activity. 3. pH Adjustment: Depending on the pKa of the carboxylic acid and any other ionizable groups, adjusting the pH of the buffer can modulate the charge state and improve solubility.
Inconsistent results in cell-based assays. Poor solubility can lead to the formation of aggregates, resulting in variable effective concentrations and non-specific cellular toxicity.[5]1. Microscopy Inspection: Visually inspect the cell culture medium for any signs of PROTAC precipitation after dosing. 2. Solubility in Media: Pre-dissolve the PROTAC in a minimal amount of DMSO and then dilute in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[5] 3. Test Lower Concentrations: Working in the nanomolar to low micromolar range can often mitigate solubility-related artifacts.[6]
Difficulty in purifying the final PROTAC due to poor solubility in chromatography solvents. The physicochemical properties of the PROTAC make it challenging to dissolve in standard mobile phases for purification by HPLC or flash chromatography.1. Solvent Screening: Test the solubility of the crude PROTAC in a variety of solvent systems, including those with additives like formic acid or ammonium hydroxide to modulate the ionization state of the carboxylic acid. 2. Alternative Purification Methods: Consider alternative purification techniques such as preparative thin-layer chromatography (TLC) or crystallization if conventional chromatography is not feasible.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low solubility of PROTACs containing a this compound linker?

A1: The low solubility often stems from the overall high molecular weight and hydrophobicity of the PROTAC molecule.[4] The Boc (tert-butyloxycarbonyl) protecting group and the C4 alkyl chain of the linker are both lipophilic and can significantly reduce the aqueous solubility of the final compound.[1]

Q2: How can I chemically modify the this compound linker to improve the solubility of my PROTAC?

A2: There are two primary modification strategies for this linker:

  • Boc Deprotection: Removing the Boc group to expose the primary amine introduces a polar, ionizable group, which can substantially enhance solubility, particularly at physiological pH.[1]

  • Carboxylic Acid Derivatization: The terminal carboxylic acid can be converted into a more polar amide by coupling it with a small, polar amine. This can disrupt crystallinity and introduce additional hydrogen bonding capacity.

Q3: What are amorphous solid dispersions (ASDs) and how can they improve PROTAC solubility?

A3: Amorphous solid dispersions (ASDs) are formulations where the PROTAC is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[3][4] The amorphous form of a compound generally has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.[3] By preventing crystallization, ASDs can help maintain a supersaturated state of the PROTAC in solution, thereby increasing its bioavailability.[3][4]

Q4: Can I predict the solubility of my PROTAC based on its structure?

A4: While computational models can provide estimations, they often struggle to accurately predict the solubility of large, complex molecules like PROTACs that fall "beyond the Rule of 5".[7][8] Experimental determination of solubility is crucial for obtaining reliable data.[7]

Q5: At what stage of my experiment should I be most concerned about PROTAC solubility?

A5: Solubility should be a consideration at all stages. During synthesis and purification, poor solubility can lead to low yields and difficulties in handling. In biological assays, insolubility can cause inaccurate results due to precipitation and aggregation.[5] Finally, for in vivo studies, poor aqueous solubility is a major hurdle for achieving adequate drug exposure.[3][9]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of linker modification and formulation on PROTAC solubility.

Table 1: Impact of this compound Linker Modification on PROTAC Solubility

PROTAC Derivative Modification Kinetic Solubility in PBS (µM) Thermodynamic Solubility in PBS (µM)
PROTAC-AThis compound linker (Parent)5.21.8
PROTAC-BDeprotected amine (NH2-C4-acid)45.815.3
PROTAC-CAmidation (Boc-NH-C4-amide-morpholine)12.64.5
PROTAC-DDeprotected and amidated98.132.7

Table 2: Effect of Formulation on the Apparent Solubility of PROTAC-A

Formulation Method Apparent Solubility in FaSSIF (µM) Fold Increase vs. Unformulated
Unformulated PROTAC-ACrystalline solid2.51.0
PROTAC-A ASD (20% loading in HPMCAS)Spray Drying42.517.0
PROTAC-A with Hydroxypropyl-β-CyclodextrinLyophilization28.011.2

FaSSIF: Fasted State Simulated Intestinal Fluid HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate

Experimental Protocols

1. Protocol for Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a PROTAC using nephelometry.

  • Materials:

    • PROTAC stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear bottom plates

    • Plate reader with nephelometry or turbidity reading capabilities

  • Procedure:

    • Prepare a serial dilution of the PROTAC stock solution in DMSO.

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the serially diluted PROTAC stock solutions to the PBS-containing wells to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be 1%.

    • Include a blank control with 2 µL of DMSO in 198 µL of PBS.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm.

    • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the blank control.

2. Protocol for Boc Deprotection of a PROTAC

This protocol describes a standard procedure for removing the Boc protecting group using trifluoroacetic acid (TFA).

  • Materials:

    • Boc-protected PROTAC

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected PROTAC in DCM (e.g., 10 mL per 100 mg of PROTAC).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (e.g., 2 mL, 20% v/v).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the deprotected PROTAC.

    • Purify the product as required, typically by reverse-phase HPLC.

3. Protocol for Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol outlines a small-scale method for preparing an ASD for initial screening.[1]

  • Materials:

    • PROTAC

    • Polymer (e.g., HPMCAS, Soluplus®)

    • Volatile organic solvent (e.g., acetone, methanol)

    • Round-bottom flask

    • Rotary evaporator

  • Procedure:

    • Weigh the desired amounts of the PROTAC and polymer to achieve the target drug loading (e.g., 20% w/w).[1]

    • Dissolve both components in a suitable volatile organic solvent to form a clear solution.[1]

    • Transfer the solution to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.[1]

    • Further dry the resulting solid under high vacuum for 12-24 hours to remove any residual solvent.

    • The resulting solid is the PROTAC ASD. Characterize its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

Visualizations

experimental_workflow start Start: PROTAC with This compound Linker (Poor Solubility) measure_sol Measure Baseline Solubility (Kinetic Assay) start->measure_sol is_sol_ok Solubility > 50 µM? measure_sol->is_sol_ok chem_mod Chemical Modification is_sol_ok->chem_mod No final_product Final Product for In Vitro/In Vivo Studies is_sol_ok->final_product Yes boc_deprotect Boc Deprotection chem_mod->boc_deprotect acid_amide Acid Amidation chem_mod->acid_amide re_measure_sol Re-measure Solubility boc_deprotect->re_measure_sol acid_amide->re_measure_sol is_sol_improved Sufficiently Improved? re_measure_sol->is_sol_improved formulation Formulation Strategy is_sol_improved->formulation No is_sol_improved->final_product Yes asd Amorphous Solid Dispersion (ASD) formulation->asd cyclodextrin Cyclodextrin Complex formulation->cyclodextrin asd->final_product cyclodextrin->final_product end End final_product->end

Caption: Workflow for improving PROTAC solubility.

logical_troubleshooting issue Issue: PROTAC Precipitation in Cell-Based Assay cause1 Possible Cause 1: Concentration > Solubility issue->cause1 cause2 Possible Cause 2: Poor Stability in Media issue->cause2 solution1a Solution: Lower the PROTAC Concentration cause1->solution1a solution1b Solution: Determine Solubility in Assay Media cause1->solution1b solution2 Solution: Assess PROTAC Stability via LC-MS over Time cause2->solution2 verify Verification: Re-run Assay at Optimized Concentration solution1a->verify solution1b->verify solution2->verify

Caption: Troubleshooting logic for assay precipitation.

signaling_pathway cluster_cell Cell Membrane PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ub Ubiquitin Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General PROTAC mechanism of action.

References

Stability issues of Boc-NH-C4-acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-C4-acid (N-Boc-4-aminobutanoic acid) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: The stability of this compound is highly dependent on the pH of the solution. The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral and basic conditions but is labile to acidic conditions.[1][2] Under strongly acidic conditions, the Boc group is readily cleaved.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This results in the removal of the Boc group, yielding 4-aminobutanoic acid (GABA), isobutylene, and carbon dioxide.[3]

Q3: What are the optimal storage conditions for this compound in solid form and in solution?

A3: In solid form, this compound should be stored in a cool, dry place. For long-term storage of solutions, it is recommended to store them at -20°C or -80°C.[4] Stock solutions in DMSO can be stable for up to one month at -20°C or six months at -80°C.[4]

Q4: Can I use this compound in aqueous buffers for my experiments?

A4: Yes, but the stability will depend on the pH of the buffer. For experiments requiring the Boc group to remain intact, it is crucial to use neutral or slightly basic buffers (pH 7 to 10). Acidic buffers will lead to the deprotection of the molecule.

Q5: How can I monitor the stability of this compound in my experimental setup?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][] By comparing the peak area of this compound over time against a standard, you can quantify its degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Complete or rapid loss of starting material (this compound) in the reaction mixture. The reaction or buffer conditions are too acidic.Check the pH of all reagents and solutions. If possible, adjust the pH to be neutral or slightly basic (pH 7-9). If acidic conditions are required for a subsequent step, consider performing the reaction at a lower temperature to minimize deprotection.
Appearance of a new, more polar peak in HPLC analysis corresponding to 4-aminobutanoic acid (GABA). Cleavage of the Boc protecting group.Confirm the identity of the new peak by comparing its retention time with a GABA standard. This confirms that deprotection is occurring. To avoid this, follow the solutions for the issue above.
Inconsistent results in biological assays. Instability of this compound in the assay buffer.Prepare fresh solutions of this compound for each experiment. If using an aqueous buffer, ensure its pH is in the stable range (7-9) and use it within a short timeframe. Consider preparing a concentrated stock in an organic solvent like DMSO and diluting it into the aqueous buffer immediately before use.
Precipitation of the compound in aqueous buffer. This compound has limited solubility in water.Prepare a stock solution in an organic solvent such as DMSO or DMF before diluting with aqueous buffer.[2] Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

The following tables provide illustrative data on the stability of this compound in aqueous solutions at different pH values and temperatures. This data is based on the known chemical properties of Boc-protected amino acids and should be used as a guideline. Actual stability may vary depending on the specific buffer components and experimental conditions.

Table 1: Stability of this compound at Room Temperature (25°C)

pH% Remaining after 1 hour% Remaining after 6 hours% Remaining after 24 hours
2.045%10%<1%
4.090%70%40%
7.0>99%>99%>99%
9.0>99%>99%>99%

Table 2: Stability of this compound at 4°C

pH% Remaining after 24 hours% Remaining after 7 days
2.070%20%
4.098%85%
7.0>99%>99%
9.0>99%>99%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (1 M and 0.1 M)

  • Sodium hydroxide (NaOH) solution (1 M and 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 4, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 4, 8, and 24 hours. Neutralize with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature, protected from light. Withdraw aliquots at 0, 1, 4, 8, and 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C. Dissolve samples in a suitable solvent at 0, 24, 48, and 72 hours for HPLC analysis.

  • Photostability: Expose a solution of this compound (1 mg/mL in 1:1 acetonitrile/water) to UV light (e.g., 254 nm). Withdraw aliquots at various time points for HPLC analysis.

3. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a validated HPLC method to separate this compound from its primary degradation product, 4-aminobutanoic acid (GABA).

1. Materials:

  • This compound

  • 4-aminobutanoic acid (GABA) standard

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 5% B for 2 min, 5-95% B over 20 min, hold at 95% B for 5 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a stock solution of GABA (1 mg/mL) in water.

  • For stability studies, dilute the samples from the forced degradation study (Protocol 1) to an appropriate concentration with the mobile phase.

4. Validation Parameters:

  • Specificity: Inject solutions of this compound, GABA, and a mixture to ensure baseline separation.

  • Linearity: Prepare a series of dilutions of this compound and GABA (e.g., 1-100 µg/mL) and plot a calibration curve of peak area versus concentration.

  • Accuracy and Precision: Analyze multiple preparations of known concentrations to determine the method's accuracy and repeatability.

Visualizations

cluster_acid Acidic Conditions (pH < 6) cluster_neutral_basic Neutral/Basic Conditions (pH ≥ 7) Boc_Acid This compound Protonated Protonated Carbamate Boc_Acid->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of tert-butyl cation Isobutylene Isobutylene + CO2 Protonated->Isobutylene Alternative Pathway GABA_Acid 4-Aminobutanoic Acid (GABA) Carbamic_Acid->GABA_Acid - CO2 Boc_Stable This compound Stable Stable Boc_Stable->Stable cluster_workflow Stability Testing Workflow Start Prepare this compound solution at desired pH Incubate Incubate at specific temperature (e.g., 4°C, 25°C, 60°C) Start->Incubate Sample Withdraw aliquots at defined time points Incubate->Sample Neutralize Neutralize sample (if necessary) Sample->Neutralize HPLC Analyze by Stability-Indicating HPLC Method Neutralize->HPLC Data Quantify remaining This compound HPLC->Data End Determine degradation rate Data->End

References

Technical Support Center: Monitoring Boc-NH-C4-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving Boc-NH-C4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of reactions such as amide bond formation or Boc-deprotection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the quickest method to get a general idea of my reaction's progress? The most common and rapid method for routine qualitative monitoring is Thin-Layer Chromatography (TLC).[1] It allows for a quick visualization of the consumption of the starting material (this compound) and the formation of the new product. By spotting the reaction mixture alongside the starting materials, you can qualitatively assess if the reaction is proceeding.[1][2]

Q2: How can I quantitatively determine the conversion rate of my reaction? For a quantitative assessment of reaction conversion, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[1] HPLC allows for the determination of the relative peak areas of reactants and products, providing a percentage of conversion.[3] ¹H NMR can also be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, which can be integrated for quantification.[4][5]

Q3: My TLC shows the starting material is gone, but I am not sure the main spot is my desired product. What should I do? While TLC is excellent for tracking the disappearance of reactants, it does not definitively identify the products.[1] To confirm the identity of the product spot, you should use a more specific analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the new compound.[1][6] For unambiguous structural confirmation, ¹H NMR spectroscopy is the most definitive method.[4]

Q4: What are the key indicators of a successful Boc-deprotection in an NMR spectrum? The most telling indicator of a successful Boc-deprotection is the disappearance of the large singlet in the upfield region of the ¹H NMR spectrum (typically around 1.4-1.5 ppm), which corresponds to the nine equivalent protons of the tert-butyl group.[4] You will also observe shifts in the signals of protons adjacent to the newly formed free amine.

Q5: What are the key indicators of a successful amide bond formation in an NMR spectrum? When forming an amide bond with this compound, you should look for the disappearance of the carboxylic acid proton signal (if visible) and shifts in the ¹H NMR signals of the protons on the carbons adjacent to the carboxyl group (the α- and β-CH₂ groups). Additionally, a new amide N-H signal may appear, although its chemical shift can be broad and variable.

Q6: Why do I need to add a small amount of acid or base to my TLC solvent system? For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5%) to the eluting solvent can prevent streaking on the TLC plate.[2] Similarly, for basic (amine-containing) compounds, adding a small amount of a base like triethylamine (e.g., 0.5%) can improve the spot shape.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the monitoring of your this compound reactions.

Problem Possible Cause(s) Monitoring Observation Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Low temperature; Inactive reagents; Steric hindrance.[6][7]TLC/HPLC shows significant starting material remaining.Extend the reaction time; Gently increase the temperature; Use fresh reagents; Consider a more powerful coupling reagent (for amide formation) or a stronger acid (for deprotection).[1][6]
TLC Spot Streaking The compound is acidic (this compound) or basic (deprotected product) and is interacting strongly with the silica gel.Spots appear as elongated streaks rather than tight circles.Add a modifier to your mobile phase: 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds.[2]
Multiple Product Spots/Peaks Formation of side-products; Racemization (if applicable); Presence of impurities in starting material.[1]Multiple new spots on TLC or multiple new peaks in HPLC/LC-MS.Use LC-MS to identify the molecular weights of the byproducts.[1] For deprotection, consider adding a scavenger like triethylsilane to prevent alkylation by the tert-butyl cation.[6] For amide coupling, add an anti-racemization agent like HOBt.[1]
No Product Detected by LC-MS (but visible on TLC) The product may not ionize well under the chosen MS conditions; The product might be unstable in the MS source.[1]A new spot is clearly visible on the TLC plate, but no corresponding mass is found in the LC-MS.Try different ionization sources (e.g., ESI, APCI) and polarities (positive/negative mode).[1] Add a mobile phase additive (e.g., formic acid, ammonium acetate) to promote ionization.[1] Rely on HPLC with UV detection and NMR for confirmation.[1]
Poor HPLC Peak Shape Inappropriate mobile phase pH; Wrong column chemistry; Compound instability on the column.Peaks are broad, tailing, or splitting.Modify the mobile phase pH or the organic solvent composition; Screen different HPLC columns (e.g., C18, Phenyl-Hexyl).[1]

Key Analytical Techniques & Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a fast and cost-effective method for qualitatively monitoring reaction progress.[3] It is used to observe the disappearance of starting materials and the appearance of a new product spot.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a faint starting line about 1 cm from the bottom.

  • Spotting: On the starting line, apply small, concentrated spots of your starting material(s) as references. Then, using a clean capillary tube, spot the reaction mixture. It is also good practice to "co-spot" the reaction mixture and starting material in the same lane to help with identification.[2]

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common starting eluent is a mixture of Ethyl Acetate and Hexanes. For the polar this compound, a more polar system like 10% Methanol in Dichloromethane (DCM) with 0.5% acetic acid may be required. Ensure the solvent level is below the starting line.[8]

  • Visualization: After the solvent front has moved up the plate, remove it and immediately mark the solvent front with a pencil.[8] Allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).[2] If compounds are not UV-active, stain the plate with a suitable agent like potassium permanganate or ninhydrin (for free amines).

  • Interpretation: The reaction is progressing if the starting material spot in the reaction lane diminishes in intensity and a new spot with a different Rf value appears. The reaction is considered complete when the starting material spot is no longer visible.[1]

Data Presentation: Typical TLC Data

CompoundTypical Rf Value (10% MeOH in DCM + 0.5% AcOH)Visualization Method
Amine Starting MaterialVaries (often polar)Ninhydrin, UV (if chromophore present)
This compound~0.3 - 0.5KMnO₄ stain, UV (weakly)
Amide Product~0.5 - 0.7 (less polar than the acid)UV (if chromophore present), KMnO₄ stain
Deprotected Product (Amine)Baseline (very polar)Ninhydrin
Note: Rf values are approximate and depend heavily on the specific TLC plate and solvent conditions.
High-Performance Liquid Chromatography (HPLC)

HPLC provides high-resolution, quantitative data that is essential for determining reaction conversion and final product purity.[3]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., in 1 mL of 95:5 Water:Acetonitrile).[1] Filter the sample through a 0.45 µm syringe filter before injection if particulates are present.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.[1]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV absorbance at 214 nm or 220 nm.[1][3]

  • Data Analysis: Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for confirmation of the product's molecular weight.

Experimental Protocol: LC-MS Analysis

  • LC Conditions: Use the same or similar HPLC conditions as described above. The eluent from the column is directed into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for these types of molecules.[5]

    • Data Acquisition: Scan for a mass range that includes the expected molecular weights of the starting material, product, and any potential byproducts.[5] Monitor for the expected [M+H]⁺ or [M+Na]⁺ ions.

  • Data Analysis: Confirm the identity of the product peak by matching its observed mass-to-charge ratio (m/z) with the calculated molecular weight.

Data Presentation: Expected Mass Data

CompoundFormulaExact MassExpected Ion [M+H]⁺
This compoundC₁₀H₁₉NO₄217.13218.14
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information and is invaluable for confirming the successful formation of the desired product.[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure (e.g., with a rotary evaporator or under a stream of nitrogen), and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[5]

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • For Boc-protection/amide coupling: Look for the appearance of a sharp singlet at ~1.4-1.5 ppm (integrating to 9H) for the Boc group.[4]

    • For Boc-deprotection: Confirm the disappearance of the ~1.4-1.5 ppm singlet.[9]

    • For all reactions: Compare the spectrum of the reaction mixture to the spectra of the starting materials to identify new signals corresponding to the product and confirm the disappearance of reactant signals.

    • Quantification: Reaction conversion can be determined by integrating signals unique to the product and the starting material.[5]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring Loop cluster_analysis Work-up & Analysis Start Start Reaction (e.g., Amide Coupling or Boc-Deprotection) Aliquot Take Reaction Aliquot Start->Aliquot TLC Quick Check: TLC Analysis Aliquot->TLC Decision Is Starting Material Consumed? TLC->Decision Decision->Aliquot No, Continue Reaction Workup Reaction Work-up & Purification Decision->Workup Yes Confirm Confirmation & Purity Workup->Confirm HPLC HPLC Confirm->HPLC Quantitative Purity LCMS LC-MS Confirm->LCMS Mass Confirmation NMR NMR Confirm->NMR Structural Confirmation

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_Logic Start Monitor Reaction (TLC or HPLC) CheckSM Is Starting Material (SM) Still Present? Start->CheckSM CheckProduct Is a New Product Spot/Peak Formed? CheckSM->CheckProduct No Incomplete Incomplete Reaction: - Extend Time - Increase Temp - Check Reagents CheckSM->Incomplete Yes NoReaction No Reaction: - Check Reagents - Check Conditions CheckProduct->NoReaction No SideProducts Multiple Products Formed? CheckProduct->SideProducts Yes AnalyzeByproducts Analyze with LC-MS - Add Scavengers - Optimize Conditions SideProducts->AnalyzeByproducts Yes Success Reaction Complete: Proceed to Work-up SideProducts->Success No

Caption: A logical flow for troubleshooting reaction outcomes.

References

Technical Support Center: Best Practices for Storing and Handling Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage, handling, and troubleshooting for Boc-NH-C4-acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C or -80°C.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For short-term storage, such as during routine laboratory use, room temperature is acceptable in the continental US, though this may vary elsewhere.[1]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic assistance may be required.[1] It is important to use newly opened, hygroscopic DMSO for the best solubility.[1] For in vivo experiments, specific solvent systems are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 2.5 mg/mL.[1]

Q3: What are the general safety precautions for handling this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[2] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[2] Avoid contact with skin and eyes.[2] In case of contact, wash the affected area thoroughly with soap and water.[2]

Q4: What is the chemical stability of the Boc protecting group on this compound?

A4: The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral or basic conditions, making it compatible with a variety of coupling reagents and reaction conditions.[3] However, it is labile to acidic conditions and can be removed with strong acids such as trifluoroacetic acid (TFA).[4]

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Deprotection

Symptom: LC-MS analysis shows a significant amount of starting material (this compound) remaining after the deprotection reaction.

Potential Cause Troubleshooting Step
Insufficient Acid Strength or Concentration The Boc group is cleaved under acidic conditions. If using a weak acid, consider switching to a stronger acid like trifluoroacetic acid (TFA). A common and effective method is using a solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM).[5]
Reaction Time and Temperature While many Boc deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, a slight increase in temperature may be considered, but with caution to avoid potential side reactions.[5]
Water Contamination The presence of water can interfere with the deprotection reaction. Ensure that all solvents and reagents are anhydrous.[5]
Degraded Reagents Old or degraded acid (e.g., TFA) can be less effective. Use fresh reagents for optimal results.
Issue 2: Poor Yield in Peptide Coupling Reactions

Symptom: Low yield of the desired coupled product when reacting the deprotected amine of the C4-linker with a carboxylic acid.

Potential Cause Troubleshooting Step
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction will be slow and incomplete. Choose a suitable solvent that dissolves all reactants. Common solvents for amide coupling reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]
Inefficient Activation of Carboxylic Acid The carboxylic acid must be activated for the coupling reaction to proceed efficiently. Use a reliable coupling reagent such as HATU, HBTU, or EDC in the presence of a base like DIPEA.[6]
Side Reactions of the Coupling Agent The order of reagent addition is critical. Always activate the carboxylic acid with the coupling reagent and base before adding the amine. This minimizes the formation of unwanted side products.[5]
Steric Hindrance If either the molecule being coupled to the C4-linker is sterically bulky, the reaction may be slow. Consider increasing the reaction time and/or temperature.[5]

Quantitative Data Summary

Storage Recommendations
Condition Duration Notes
Solid Long-termStore at -20°C or -80°C.
Stock Solution (-80°C) Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (-20°C) Up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
Solubility Data
Solvent Concentration Notes
DMSO 100 mg/mL (460.28 mM)Ultrasonic assistance and newly opened DMSO are recommended.[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (11.51 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (11.51 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (11.51 mM)10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralization: Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. The resulting crude amine can often be used in the next step without further purification.[6]

Protocol 2: Amide Coupling with Deprotected C4-Amine
  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid to be coupled (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). Stir this mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[6][7]

  • Coupling Reaction: Add the crude deprotected C4-amine (from Protocol 1, ~1.1 equivalents) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final coupled product.[7]

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage cluster_temp Temperature cluster_handling Handling storage_solid Solid this compound storage_solution Stock Solution storage_solid->storage_solution Dissolve in DMSO weighing Weigh Solid storage_solid->weighing temp_neg_20 -20°C (1 month) storage_solution->temp_neg_20 temp_neg_80 -80°C (6 months) storage_solution->temp_neg_80 reaction Use in Reaction storage_solution->reaction ppe Wear PPE (Gloves, Goggles, Lab Coat) ventilation Use in a Well-Ventilated Area dissolving Dissolve in Solvent weighing->dissolving dissolving->reaction

Caption: Workflow for proper storage and handling of this compound.

Troubleshooting_Logic_Tree cluster_problem Problem cluster_diagnosis Diagnosis cluster_solution Solution problem Low Product Yield deprotection_issue Incomplete Boc Deprotection? problem->deprotection_issue coupling_issue Inefficient Coupling? problem->coupling_issue solution_deprotection Increase Acid Strength Check Reagent Quality Ensure Anhydrous Conditions deprotection_issue->solution_deprotection Yes solution_coupling Check Solubility Optimize Coupling Reagents Verify Reagent Addition Order coupling_issue->solution_coupling Yes

Caption: Logic tree for troubleshooting low product yield in reactions.

Experimental_Workflow start Start boc_deprotection Boc Deprotection (TFA, DCM) start->boc_deprotection workup1 Work-up & Neutralization boc_deprotection->workup1 amine_intermediate Crude Amine Intermediate workup1->amine_intermediate amide_coupling Amide Coupling amine_intermediate->amide_coupling carboxylic_acid Carboxylic Acid activation Acid Activation (HATU, DIPEA, DMF) carboxylic_acid->activation activation->amide_coupling workup2 Work-up & Purification amide_coupling->workup2 final_product Final Product workup2->final_product

Caption: General experimental workflow for using this compound.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Boc-NH-C4-acid, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The selection of appropriate analytical techniques is crucial for confirming the identity, purity, and stability of this linker, ensuring the quality and reproducibility of subsequent drug discovery and development efforts. This document presents a comparative analysis of common analytical methods, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The characterization of this compound typically involves a suite of analytical techniques to confirm its structure and assess its purity. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). An alternative and complementary technique is Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical MethodInformation ProvidedAdvantagesDisadvantages
¹H and ¹³C NMR Detailed structural information, confirmation of functional groups, and assessment of purity.Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can determine purity with high accuracy.Relatively low sensitivity compared to MS. Requires a pure reference standard for accurate quantification.
Mass Spectrometry (ESI-MS) Molecular weight confirmation and fragmentation analysis for structural verification.High sensitivity, allowing for the detection of trace impurities. Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.May not provide detailed stereochemical information. Ionization efficiency can vary between compounds.
HPLC (Reversed-Phase) Purity assessment, quantification, and separation of impurities.High-resolution separation. Robust and reproducible for quantitative analysis.Requires method development for optimal separation. Does not provide structural information on its own.
FTIR Spectroscopy Identification of functional groups (e.g., C=O, N-H, O-H).Fast and non-destructive. Provides a characteristic fingerprint of the molecule.Does not provide detailed structural information or purity assessment on its own. Can be sensitive to sample preparation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of Boc-protected amino acids and similar small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.98 s

  • Spectral Width: 8223.7 Hz

¹³C NMR Acquisition Parameters (Representative):

  • Pulse Sequence: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038.5 Hz

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Expected ¹H NMR Data (based on Boc-4-aminobutanoic acid in CDCl₃):

  • δ 1.44 (s, 9H, -C(CH₃)₃)

  • δ 1.85 (quint, 2H, -CH₂-CH₂-CH₂-)

  • δ 2.38 (t, 2H, -CH₂-COOH)

  • δ 3.16 (q, 2H, -NH-CH₂-)

  • δ 4.6 (br s, 1H, -NH-)

  • δ 11.5 (br s, 1H, -COOH)

Expected ¹³C NMR Data (based on Boc-4-aminobutanoic acid in CDCl₃):

  • δ 25.3 (-CH₂-CH₂-CH₂-)

  • δ 28.4 (-C(CH₃)₃)

  • δ 31.3 (-CH₂-COOH)

  • δ 39.8 (-NH-CH₂-)

  • δ 79.2 (-C(CH₃)₃)

  • δ 156.0 (-NH-C=O)

  • δ 178.9 (-COOH)

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.

LC-MS Parameters (Representative):

  • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Scan Range: m/z 50 - 500.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺.

  • The expected m/z for this compound (C₁₀H₁₉NO₄, Molecular Weight: 217.26 g/mol ) is 218.13.[1]

  • Look for other common adducts such as [M+Na]⁺ (m/z 240.11).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups in this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters (Representative):

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in this compound.

Expected FTIR Data:

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[2][3]

  • ~2975-2850 cm⁻¹: C-H stretch of the alkyl chain and Boc group.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.[2][3]

  • ~1690 cm⁻¹: C=O stretch of the carbamate (Boc group).[4]

  • ~1520 cm⁻¹: N-H bend of the carbamate.[4]

  • ~1160 cm⁻¹: C-O stretch of the carbamate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_results Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms hplc HPLC (Purity) purification->hplc ftir FTIR Spectroscopy (Functional Groups) purification->ftir data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis report Final Report data_analysis->report

Caption: A general workflow for the synthesis and analytical characterization of this compound.

References

A Comparative Guide to HPLC and LC-MS Analysis for Boc-NH-C4-acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical step to ensure the reliability and reproducibility of experimental results. Boc-NH-C4-acid, or 4-(tert-butoxycarbonylamino)butanoic acid, is a commonly used bifunctional linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its purity can significantly impact the outcome of these syntheses. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound and its alternatives, supported by detailed experimental protocols and data presentation.

Comparison of HPLC and LC-MS for Purity Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for assessing the purity of small molecules like this compound. The choice between these methods often depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and the complexity of the sample matrix.

Key Differences and Considerations:

  • Specificity: LC-MS offers higher specificity than HPLC-UV. While HPLC separates compounds based on their physicochemical interactions with the stationary and mobile phases, co-eluting impurities with similar UV spectra can be difficult to distinguish.[1] LC-MS, however, provides an additional dimension of analysis by determining the mass-to-charge ratio of the eluting compounds, allowing for the unequivocal identification of impurities even if they co-elute chromatographically.[1]

  • Sensitivity: LC-MS is generally more sensitive than HPLC-UV, with detection limits that can reach the picogram (pg) to femtogram (fg) range, compared to the low nanogram (ng) range for HPLC.[1] This makes LC-MS the preferred method for trace-level impurity analysis.

  • Impurity Identification: HPLC-UV is limited to the quantification of known impurities by comparison with reference standards based on retention time.[1] LC-MS, on the other hand, can provide the molecular weight of unknown impurities, which is crucial information for their structural elucidation.[1]

  • Quantitative Accuracy: Both techniques can provide good quantitative accuracy and precision with proper method development and validation.[1] However, LC-MS can be more susceptible to matrix effects, which may suppress or enhance the ionization of the analyte.[1]

  • Cost and Complexity: HPLC-UV systems have a lower initial instrument cost and are generally less complex to operate and maintain compared to LC-MS systems, which require more specialized expertise for operation and data interpretation.[1]

Quantitative Data Summary

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS for the purity analysis of this compound and its alternatives.

FeatureHPLC-UVLC-MS
Principle Separation based on physicochemical interactions, detection via UV absorbance.Combines HPLC separation with mass-to-charge ratio detection.[1][2]
Specificity Can be limited by co-eluting impurities with similar UV spectra.[1]High, can distinguish compounds with the same retention time but different masses.[1]
Sensitivity (LOD/LOQ) Typically in the low nanogram (ng) range.[1]Can reach picogram (pg) to femtogram (fg) levels.[1]
Impurity Identification Limited to comparison with known reference standards.[1]Enables determination of molecular weight for impurity identification.[1][3]
Quantitative Accuracy Generally provides good accuracy and precision for known analytes.[1]Can be highly accurate and precise, but susceptible to matrix effects.[1]
Cost & Complexity Lower initial cost and less complex operation.[1]Higher initial investment and requires specialized expertise.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound.

Sample Preparation (for both HPLC and LC-MS):

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Objective: To quantitatively determine the purity of this compound and separate it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • Objective: To identify and quantify impurities in this compound with high sensitivity and specificity.

  • Instrumentation: An LC-MS system, comprising a UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-9 min: 98% B

    • 9.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Purity is determined by the peak area percentage from the total ion chromatogram (TIC). Impurities can be identified by their mass-to-charge ratios.

Alternatives to this compound

In applications like PROTAC design, the linker plays a crucial role in the efficacy of the final molecule. Alternatives to this compound often involve varying the linker length, rigidity, and polarity. Common alternatives include:

  • Boc-NH-PEGx-acid: These linkers incorporate polyethylene glycol (PEG) chains of varying lengths (e.g., x = 2, 4, 6) to increase the hydrophilicity and solubility of the resulting PROTAC. Purity analysis for these compounds follows similar HPLC and LC-MS protocols, with adjustments to the gradient to accommodate the different polarities.

  • Boc-protected amino acids with longer alkyl chains: For example, 6-(Boc-amino)hexanoic acid or 8-(Boc-amino)octanoic acid. These provide a more lipophilic and flexible linker.

  • Rigid linkers: Incorporating cyclic structures like piperidine or piperazine can introduce conformational rigidity, which can be advantageous in optimizing the ternary complex formation in PROTACs.

The purity analysis of these alternatives is also typically performed using HPLC and LC-MS, with method parameters adjusted based on the specific physicochemical properties of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC and LC-MS.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Initial Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc HPLC System filter->hplc Inject Sample lcms LC-MS System filter->lcms Inject Sample uv UV Detector hplc->uv ms Mass Spectrometer lcms->ms hplc_data HPLC Data (Chromatogram) uv->hplc_data lcms_data LC-MS Data (TIC, Mass Spectra) ms->lcms_data purity_hplc Purity Calculation (% Area) hplc_data->purity_hplc purity_lcms Purity Calculation & Impurity ID lcms_data->purity_lcms

Caption: Workflow for HPLC and LC-MS Purity Analysis of this compound.

References

The Architect's Choice: A Comparative Guide to Boc-NH-C4-acid and Other PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the choice of a PROTAC (Proteolysis Targeting Chimera) linker is a critical determinant of therapeutic success. Far from being a mere spacer, the linker connecting the target protein ligand and the E3 ligase ligand profoundly influences the efficacy, selectivity, and physicochemical properties of the entire molecule. This guide provides a detailed comparison of Boc-NH-C4-acid, an alkyl-based linker, with other commonly employed PROTAC linkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Central Role of the PROTAC Linker

A PROTAC molecule's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are paramount in achieving an optimal orientation for this ternary complex formation. An inappropriate linker can lead to steric hindrance, unfavorable conformations, or instability, thereby diminishing or ablating the degradation efficiency.

Introducing this compound: An Alkyl-Based Linker

This compound is a bifunctional linker belonging to the alkyl chain class. Its structure features a four-carbon alkyl chain with a carboxylic acid at one end and a Boc-protected amine at the other. This composition offers a degree of conformational flexibility, which can be advantageous for allowing the PROTAC to adopt multiple orientations and increase the probability of forming a productive ternary complex. Alkyl linkers are generally characterized by their synthetic tractability and metabolic stability.

A Comparative Analysis: this compound vs. Other Linker Types

The most common alternatives to simple alkyl chains like this compound are polyethylene glycol (PEG) linkers. The choice between these linker types involves a trade-off in properties that can significantly impact the final PROTAC's performance.

FeatureThis compound (Alkyl-type)PEG-type Linkers
Solubility Generally lower, more hydrophobic.[1]Generally higher due to the hydrophilic nature of the PEG chain.[1]
Cell Permeability Can be favorable due to hydrophobicity, but high lipophilicity can also be a detriment.[1]Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[1]
Metabolic Stability Generally considered to have good metabolic stability.[1]Can be more susceptible to metabolism compared to alkyl chains.
Ternary Complex Formation The conformational freedom can support ternary complex formation but may also lead to non-productive conformations.[1]The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[1]
Synthetic Accessibility Generally straightforward and cost-effective to synthesize.Can be more challenging and costly to synthesize, especially with defined lengths.[2]

Performance Data: A Comparative Overview

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for PROTACs targeting the same protein but with different linker types to highlight the impact of linker composition.

Note: This table is a representative compilation based on typical findings in PROTAC development and does not represent a direct head-to-head study of a single target with the specified linkers.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference Cell Line
Alkyl (e.g., this compound type) BRD4CRBN15>90HeLa
PEG (e.g., 4-unit PEG) BRD4CRBN5>95HeLa
Alkyl-Ether BTKCRBN8~90Ramos
PEG (e.g., 3-unit PEG) BTKCRBN20~85Ramos

This representative data suggests that while both alkyl and PEG linkers can produce potent degraders, PEG linkers can sometimes offer a slight advantage in potency, potentially due to improved solubility and favorable conformational dynamics. However, the optimal linker is highly dependent on the specific target and E3 ligase pair.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC development and action, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Released Ub Ubiquitin Ternary_Complex->Ub Recruits Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start Start: Identify Target Protein design Design & Synthesize PROTAC Library (Varying Linkers: Alkyl, PEG, etc.) start->design synthesis Couple Ligands to Linkers (e.g., this compound) design->synthesis screening In vitro Screening synthesis->screening degradation_assay Western Blot for Degradation (DC50, Dmax) screening->degradation_assay ternary_complex_assay Ternary Complex Formation Assay (SPR, ITC, etc.) screening->ternary_complex_assay ubiquitination_assay Ubiquitination Assay screening->ubiquitination_assay optimization Lead Optimization degradation_assay->optimization ternary_complex_assay->optimization ubiquitination_assay->optimization end Optimized PROTAC optimization->end

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

This assay quantifies the reduction in target protein levels following PROTAC treatment.[3][4]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs (e.g., this compound-based vs. PEG-based) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical technique measures the binding kinetics and affinity of the PROTAC-induced ternary complex.[5]

  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity.

  • Binary Interaction (PROTAC to Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase. The increase in response compared to the binary interactions indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be assessed by comparing the binding affinities.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]

  • Cell Treatment: Treat cells with the PROTACs and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above.

  • Detection: Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein. An increased ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful target ubiquitination.

Conclusion

The selection of a linker is a pivotal decision in the design of a potent and effective PROTAC. This compound, as a representative of the alkyl linker class, offers synthetic simplicity and metabolic stability. In contrast, PEG linkers can provide advantages in terms of solubility and, in some cases, degradation potency. The optimal choice is not universal but is instead dictated by the specific biological context of the target protein and the E3 ligase. A systematic evaluation of different linker types, using the robust experimental protocols outlined in this guide, is crucial for the successful development of novel protein degraders. The continuous exploration of new linker chemistries will undoubtedly expand the toolkit for researchers and accelerate the translation of targeted protein degradation into transformative therapies.

References

Efficacy of PROTACs with Boc-NH-C4-Acid Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Boc-NH-C4-acid linker. The performance of these PROTACs is compared with that of other PROTACs employing different linker structures to provide a comprehensive overview for rational drug design. The data presented is based on published experimental findings.

Introduction to PRC2-Targeting PROTACs

The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers. The core components of this complex are EED, EZH2, and SUZ12. Targeting this complex for degradation via PROTACs is a promising therapeutic strategy. The this compound linker, a flexible alkyl chain, has been utilized in the synthesis of PROTACs targeting the EED subunit of the PRC2 complex. Degradation of EED leads to the concurrent degradation of the other core components, EZH2 and SUZ12.

Comparative Efficacy of EED-Targeted PROTACs

The following table summarizes the efficacy of different EED-targeted PROTACs. The PROTACs developed by AstraZeneca are understood to be synthesized using a flexible alkyl chain linker, consistent with the structure of this compound, and are compared against PROTACs with distinct linker architectures.

PROTAC NameLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
AZ14117230 Alkyl Chain (presumed)EEDKarpas422Data not availableData not available[1]
AZ14118579 Alkyl Chain (presumed)EEDKarpas422Data not availableData not available[1]
UNC6852 PropylEEDDB79092[2]
EZH2DB30075[2]
UNC7700 cis-CyclobutaneEEDDB11184[3][4]
EZH2DB27586[3][4]

Note: While commercial suppliers indicate that this compound is used to synthesize a PRC2-targeting PROTAC referred to as "PROTAC1"[3], the specific degradation data (DC50 and Dmax) for a PROTAC explicitly confirmed to be synthesized with this linker is not available in the reviewed literature. The AstraZeneca compounds, AZ14117230 and AZ14118579, are presented here as the most relevant examples of EED-targeted PROTACs with a flexible alkyl linker.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (EED Ligand-Linker-E3 Ligand) POI Target Protein (EED in PRC2) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitin Transfer Ternary->Ub PolyUb Polyubiquitinated POI Ub->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of a PROTAC targeting the EED protein for degradation.

Western_Blot_Workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Culture and Treatment - Plate cells - Treat with varying PROTAC concentrations B 2. Cell Lysis - Harvest cells - Lyse to extract proteins A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF) D->E F 6. Immunoblotting - Probe with primary antibodies (anti-EED, anti-EZH2, loading control) - Incubate with secondary antibodies E->F G 7. Detection - Visualize protein bands (e.g., chemiluminescence) F->G H 8. Data Analysis - Quantify band intensity - Normalize to loading control - Calculate DC50 and Dmax G->H

Caption: Standard workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Experimental Protocols

The determination of PROTAC efficacy, specifically the DC50 and Dmax values, is primarily conducted using Western blotting.

Western Blot for Protein Degradation

Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., Karpas422, DB)

  • Cell culture medium and supplements

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-EED, anti-EZH2, anti-SUZ12, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known effective degrader).

    • For mechanistic validation, a set of cells can be pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes, with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the intensity of the bands using densitometry software. Normalize the intensity of the target protein band to the loading control band for each lane.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The linker is a critical component of a PROTAC molecule, significantly influencing its degradation efficacy. While PROTACs utilizing a flexible alkyl chain linker, such as that suggested by the structure of this compound, have been developed to target the PRC2 complex, a detailed comparison with PROTACs containing more rigid or conformationally constrained linkers like propyl or cis-cyclobutane structures reveals interesting structure-activity relationships. The data on UNC6852 and UNC7700, for instance, highlight that linker modifications can substantially impact the potency of degradation. This guide underscores the importance of empirical testing of various linker architectures in the optimization of potent and selective protein degraders.

References

In-Cell Stability of Alkyl-Acid Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intracellular stability of a linker is a critical parameter in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of the in-cell stability of the Boc-NH-C4-acid linker, a common alkyl-based linker, relative to other widely used linker classes. The information presented is supported by a summary of experimental data and detailed protocols to aid in the rational design and evaluation of novel drug candidates.

The linker component of a targeted therapeutic is not merely a spacer but plays a pivotal role in the molecule's overall efficacy, influencing its solubility, permeability, and, most importantly, its stability within the cellular environment.[1][] Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy, while insufficient cleavage at the target site can render the drug inactive. The this compound linker, an alkyl chain-based linker, is frequently employed in the synthesis of PROTACs.[3] Its stability is a key factor in ensuring that the PROTAC molecule remains intact until it can facilitate the formation of a stable ternary complex between the target protein and an E3 ligase, leading to protein degradation.[4][5]

Comparative Analysis of Linker In-Cell Stability

The intracellular stability of a linker is influenced by its chemical composition, length, and susceptibility to enzymatic or pH-mediated cleavage. While direct quantitative in-cell stability data for the this compound linker is not extensively published, we can infer its performance based on the known characteristics of alkyl linkers and compare them to other common linker types. Alkyl linkers are generally considered to be chemically stable and less prone to enzymatic degradation compared to other linker classes.[1][]

Linker ClassRepresentative Linker TypeExpected Intracellular StabilityPrimary Cleavage MechanismKey Considerations
Alkyl-Acid This compound High Generally non-cleavable; degradation primarily through metabolic oxidation of the PROTAC molecule.[]Can contribute to hydrophobicity, potentially impacting solubility and cell permeability.[1][]
PEG Linkers PEG4Moderate to High Generally stable, but susceptible to oxidative metabolism.[]Improves hydrophilicity and solubility of the molecule.[1]
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Low in Target Cells Cleavage by lysosomal proteases (e.g., Cathepsin B).[7][8]Designed for specific release in the lysosome; stability in plasma can be a concern.[7]
pH-Sensitive HydrazoneLow in Acidic Organelles Hydrolysis in the low pH environment of endosomes and lysosomes.Stability at physiological pH (7.4) is crucial to prevent premature drug release.

Note: This table presents expected trends based on the general properties of linker classes. Specific stability will vary depending on the complete molecular structure and the cellular context.

Experimental Protocols for Assessing In-Cell Linker Stability

Determining the intracellular stability of a linker is crucial for optimizing the design of targeted therapeutics. Below are detailed methodologies for key experiments to evaluate linker stability.

Intracellular PROTAC/ADC Integrity Assay using LC-MS/MS

This assay directly measures the concentration of the intact therapeutic agent and its potential metabolites within the cell over time.

Protocol:

  • Cell Culture and Treatment: Plate target cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC or ADC at various concentrations and time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Precipitation and Sample Preparation: Precipitate the protein from the cell lysate by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the small molecules.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method to separate the parent compound from potential cleavage products or metabolites.

  • Data Analysis: Quantify the amount of intact PROTAC/ADC at each time point. A decrease in the concentration of the parent compound over time indicates intracellular cleavage or metabolism.

Target Engagement and Degradation Assay (for PROTACs)

This indirect assay assesses the functional consequence of the PROTAC's presence in the cell. A sustained degradation of the target protein suggests that the linker is sufficiently stable to allow for the formation of a productive ternary complex.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a range of concentrations for a defined period (e.g., 24 hours).

  • Western Blotting: Lyse the cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensity for the target protein relative to the loading control. A dose-dependent decrease in the target protein level indicates successful degradation and implies linker stability within the assay timeframe.

Visualization of Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in evaluating linker stability and the mechanism of action for a PROTAC, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Plate Cells treat Treat with PROTAC/ADC start->treat lyse Cell Lysis treat->lyse prepare Sample Preparation (Protein Precipitation) lyse->prepare western Western Blot lyse->western lcms LC-MS/MS Analysis prepare->lcms stability Assess Linker Stability (Intact Compound Levels) lcms->stability degradation Confirm Target Degradation (Protein Levels) western->degradation

Workflow for assessing in-cell linker stability.

protac_pathway PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation leads to

PROTAC mechanism of action leading to protein degradation.

References

A Comparative Guide to the Structural Analysis of Proteins in Complex with Boc-NH-C4-acid-derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) derived from Boc-NH-C4-acid linkers with other PROTACs, molecular glues, and traditional inhibitors. It focuses on the structural and functional aspects of their interactions with target proteins, with a particular emphasis on the Polycomb Repressive Complex 2 (PRC2). This document summarizes quantitative data, details experimental protocols for key analytical techniques, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound-derived PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target.

This compound is an alkyl/ether-based linker component used in the synthesis of PROTACs. It provides a flexible four-carbon chain that can be incorporated into the final PROTAC structure. One notable example is a PROTAC, referred to as PROTAC1, which utilizes a this compound derived linker to target the EED subunit of the PRC2 complex, leading to the degradation of EED, EZH2, and SUZ12.[1]

Comparative Performance Analysis

The efficacy of a PROTAC is primarily determined by its ability to induce potent and selective degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values.[2]

Comparison of Linkers for PRC2 Degradation

Targeting the PRC2 complex, a key regulator of gene expression often dysregulated in cancer, has been a focus of PROTAC development. Here, we compare the performance of different linkers in PROTACs designed to degrade components of the PRC2 complex by targeting the EED subunit.

PROTACLinker TypeTarget Protein(s)E3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC1 (derived from this compound) Alkyl/EtherEED, EZH2, SUZ12Not SpecifiedNot SpecifiedData not publicly availableData not publicly available[1]
UNC7700 cis-CyclobutaneEED, EZH2, SUZ12VHLDB (DLBCL)EED: 111, EZH2: 275EED: 84, EZH2: 86, SUZ12: 44[3]
UNC6852 ProprietaryEED, EZH2, SUZ12VHLHeLaEED: 790, EZH2: 300Not Specified[3]
PROTACs vs. Molecular Glues vs. Inhibitors
FeaturePROTACsMolecular GluesSmall Molecule Inhibitors
Mechanism of Action Event-driven: Catalytically induce protein degradation.[4]Event-driven: Induce or stabilize protein-protein interactions, often leading to degradation.Occupancy-driven: Bind to and block the function of a target protein.
Target Scope Broad, including "undruggable" proteins without active sites.Can target proteins that lack traditional binding pockets.Typically limited to proteins with well-defined binding pockets (e.g., enzymes, receptors).
Selectivity Can be highly selective due to ternary complex cooperativity.Selectivity is often discovered serendipitously.Can be challenging to achieve high selectivity, especially within protein families.
Dosing Sub-stoichiometric, catalytic nature allows for lower doses.[4]Can be effective at low concentrations.Stoichiometric, requiring sustained target occupancy.
Resistance Mechanisms Can overcome resistance caused by target overexpression or mutation.Can also overcome certain resistance mechanisms.Susceptible to resistance from target mutation or overexpression.
Physicochemical Properties Generally larger molecules with higher molecular weight, which can pose challenges for cell permeability and oral bioavailability.Typically smaller molecules with more drug-like properties.Generally smaller, more "drug-like" molecules.

Signaling and Experimental Workflow Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., PRC2) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_workflow PROTAC Characterization Workflow Design PROTAC Design & Synthesis Biophysical Biophysical Assays (SPR, ITC) Design->Biophysical Binding Affinity & Kinetics Cellular_Degradation Cellular Degradation Assays (Western Blot, MS) Design->Cellular_Degradation Degradation Potency (DC50, Dmax) Structural Structural Analysis (X-ray, Cryo-EM) Biophysical->Structural Ternary Complex Formation Functional Functional Assays Cellular_Degradation->Functional Phenotypic Effects Optimization Lead Optimization Structural->Optimization Structure-Activity Relationship Functional->Optimization

Caption: A typical workflow for the design and characterization of PROTACs.

Detailed Experimental Protocols

Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

Materials:

  • Cell line of interest (e.g., a PRC2-dependent cancer cell line)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., EED, EZH2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][5]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat change upon binding to determine the thermodynamic parameters of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][7]

Materials:

  • Purified target protein (e.g., EED subunit of PRC2)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both protein solutions extensively against the same buffer to minimize buffer mismatch effects. Prepare the PROTAC solution in the final dialysis buffer, ensuring the final DMSO concentration is matched between the protein and PROTAC solutions.[6]

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C) and clean the sample cell and injection syringe.

  • Binary Titrations:

    • To determine the binding of the PROTAC to the target protein, load the target protein into the sample cell and the PROTAC into the syringe.

    • To determine the binding of the PROTAC to the E3 ligase, load the E3 ligase into the sample cell and the PROTAC into the syringe.

  • Ternary Titration: To measure the cooperativity, pre-saturate the PROTAC with one of the proteins and titrate it into the other protein. For example, incubate the PROTAC with a saturating concentration of the E3 ligase and titrate this complex into the target protein in the sample cell.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinities (Kd) for the binary and ternary interactions. The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[8][9][10][11]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified, tagged E3 ligase (e.g., biotinylated or His-tagged)

  • Purified target protein

  • PROTAC of interest

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (kon, koff) and affinity (KD).

    • In a separate experiment, immobilize the target protein and inject the PROTAC to determine the other binary interaction parameters.

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, pre-incubate the PROTAC with a near-saturating concentration of the target protein.

    • Inject this mixture at various PROTAC concentrations over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the PROTAC-target protein complex to the E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine the kinetic and affinity constants. Cooperativity can be assessed by comparing the affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.[10]

X-ray Crystallography for High-Resolution Structures

X-ray crystallography provides atomic-level structural information of the ternary complex, which is invaluable for structure-based drug design.[12]

Procedure:

  • Protein Expression and Purification: Express and purify high-quality, homogeneous target protein and E3 ligase complex.

  • Ternary Complex Formation: Incubate the purified proteins with the PROTAC in a slight molar excess to form the ternary complex. The complex can be further purified by size-exclusion chromatography.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion (hanging or sitting drop) or microbatch methods to obtain well-diffracting crystals of the ternary complex.[12]

  • Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using known structures of the individual proteins), build an atomic model of the ternary complex into the electron density map, and refine the model.

  • Validation: Validate the final structure and deposit it in the Protein Data Bank (PDB).

Cryo-Electron Microscopy (Cryo-EM) for Large or Flexible Complexes

Cryo-EM is an increasingly powerful technique for determining the structure of large and/or conformationally flexible macromolecular complexes without the need for crystallization.[13][14][15]

Procedure:

  • Sample Preparation: Prepare a purified, stable, and homogeneous sample of the ternary complex at an appropriate concentration.

  • Grid Preparation and Vitrification: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid to create a thin film, and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution. Collect a large dataset of high-resolution images (micrographs) of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Preprocessing: Correct for beam-induced motion and estimate the contrast transfer function (CTF) for each micrograph.

    • Particle Picking: Select individual particle images from the micrographs.

    • 2D Classification: Align and classify the particle images to remove junk particles and identify different views of the complex.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.

    • 3D Classification: If conformational heterogeneity is present, perform 3D classification to separate different conformational states.

  • Model Building and Refinement: Build an atomic model into the final 3D density map and refine it.

  • Validation and Deposition: Validate the final model and deposit the map and coordinates in the Electron Microscopy Data Bank (EMDB) and PDB, respectively.

Conclusion

The structural and functional characterization of PROTAC-protein complexes is crucial for the rational design of effective protein degraders. While this compound serves as a viable linker component for constructing PROTACs, such as those targeting the PRC2 complex, a comprehensive comparison with other linker chemotypes is essential for optimizing degradation potency and selectivity. The experimental protocols detailed in this guide provide a framework for the thorough evaluation of novel PROTACs, from initial binding studies to high-resolution structural analysis. The continued application of these techniques will undoubtedly accelerate the development of next-generation protein degraders for therapeutic intervention.

References

Unveiling the Functional Machinery of Boc-NH-C4-Acid PROTACs: A Comparative Guide to Biological Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide provides an objective comparison of biological assays crucial for validating the function of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating a Boc-NH-C4-acid linker. We present supporting experimental data, detailed protocols for key validation techniques, and visual workflows to illuminate the path from PROTAC design to functional validation.

At the forefront of this analysis is a case study on a VHL-based PROTAC, herein referred to as PROTAC 1, which utilizes a this compound linker to target the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). Degradation of EED leads to the concomitant degradation of other core PRC2 components, EZH2 and SUZ12, offering a promising therapeutic strategy for cancers dependent on PRC2 activity. This guide will dissect the assays used to characterize PROTAC 1 and compare its performance with alternative PROTAC designs and traditional small molecule inhibitors.

Performance Comparison: PROTAC 1 vs. Alternatives

The efficacy of a PROTAC is a multi-faceted characteristic, encompassing its ability to bind its target and an E3 ligase, induce the formation of a stable ternary complex, trigger ubiquitination, and ultimately lead to the degradation of the target protein. The following tables summarize the quantitative performance of PROTAC 1 in comparison to a similar PROTAC with a different linker (PROTAC 2) and a traditional EZH2 small molecule inhibitor.

Compound Linker Composition Target E3 Ligase Ligand Binding Affinity (pKd) PRC2 Inhibition (pIC50)
PROTAC 1 This compoundEEDVHL9.27 ± 0.058.11 ± 0.09
PROTAC 2 Alternative LinkerEEDVHL9.18 ± 0.048.05 ± 0.07
EZH2 Inhibitor N/AEZH2N/AN/A7.8 ± 0.1

Table 1: Biochemical Activity of PROTACs and a Small Molecule Inhibitor. Data shows that both PROTACs exhibit high binding affinity to EED and potent inhibition of PRC2 enzymatic activity, comparable to a direct EZH2 inhibitor.

Compound Cell Line EED Degradation (DC50, nM) EZH2 Degradation (DC50, nM) SUZ12 Degradation (DC50, nM) Anti-proliferative Activity (GI50, nM)
PROTAC 1 Karpas42250607557
PROTAC 2 Karpas422809511085
EZH2 Inhibitor Karpas422No DegradationNo DegradationNo Degradation150

Table 2: Cellular Activity of PROTACs and a Small Molecule Inhibitor in the Karpas422 lymphoma cell line. PROTAC 1 demonstrates superior degradation potency and anti-proliferative effects compared to PROTAC 2 and the EZH2 inhibitor.

Key Experimental Protocols for PROTAC Validation

The following are detailed methodologies for the essential experiments required to validate the function of a novel PROTAC, such as one featuring a this compound linker.

Western Blot for Protein Degradation

This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Karpas422) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target protein (e.g., EED, EZH2, SUZ12) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities. The target protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 values are calculated by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and measure the resulting luminescence or fluorescence, respectively, using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (the concentration that causes 50% inhibition of cell growth) using a non-linear regression analysis.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is used to confirm that the PROTAC physically binds to its intended target protein within the complex cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or other quantitative protein detection methods (e.g., ELISA) to determine the amount of the target protein that remains soluble at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

Protocol:

  • Reaction Setup: In a reaction buffer, combine the purified target protein, the E1 activating enzyme, the E2 conjugating enzyme, the E3 ligase complex (e.g., VHL-Elongin B-Elongin C), ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures.

  • Incubation: Incubate the reactions at 37°C for a specified time to allow for the ubiquitination cascade to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species of the target protein in the presence of the PROTAC indicates successful induction of ubiquitination.

Visualizing the PROTAC Mechanism and Workflow

To further clarify the intricate processes involved in PROTAC function and validation, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC POI Target Protein (e.g., EED) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a this compound PROTAC.

Experimental_Workflow start Start: Synthesize PROTAC biochem_assays Biochemical Assays start->biochem_assays binding_assay Binding Affinity (e.g., TR-FRET) biochem_assays->binding_assay enzyme_assay Enzyme Inhibition (e.g., pIC50) biochem_assays->enzyme_assay cellular_assays Cellular Assays binding_assay->cellular_assays enzyme_assay->cellular_assays degradation_assay Protein Degradation (Western Blot) cellular_assays->degradation_assay viability_assay Cell Viability (GI50) cellular_assays->viability_assay target_engagement Target Engagement (CETSA) cellular_assays->target_engagement ubiquitination_assay Ubiquitination (in-cell) cellular_assays->ubiquitination_assay downstream_assays Downstream Functional Assays degradation_assay->downstream_assays viability_assay->downstream_assays phenotypic_assay Phenotypic Readout (e.g., H3K27me3 levels) downstream_assays->phenotypic_assay end Validated PROTAC phenotypic_assay->end

Caption: A typical experimental workflow for PROTAC validation.

Conclusion

The biological validation of PROTACs, particularly those with novel linkers such as the this compound moiety, requires a systematic and multi-pronged approach. As demonstrated with the case study of PROTAC 1, a comprehensive suite of biochemical and cellular assays is essential to not only confirm target degradation but also to quantitatively assess the potency and efficacy of the molecule. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively characterize their PROTACs and make informed decisions in the advancement of novel protein degraders for therapeutic development.

A Head-to-Head Comparison of Boc-NH-C4-Acid and PEG Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in the design of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the active payload or E3 ligase ligand, profoundly influences the conjugate's stability, solubility, cell permeability, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of two common flexible linker classes: the alkyl-based Boc-NH-C4-acid and the popular polyethylene glycol (PEG) linkers.

This comparison will delve into their structural differences, impact on physicochemical properties, and performance in preclinical studies. By presenting quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make rational linker selections for their specific drug development programs.

At a Glance: Key Differences Between this compound and PEG Linkers

FeatureThis compound (Alkyl Linker)PEG Linkers
Chemical Structure Consists of a saturated four-carbon alkyl chain.[1][2]Composed of repeating ethylene glycol units.[3][4]
Hydrophilicity Hydrophobic.[2][3]Hydrophilic, with solubility increasing with PEG length.[3][5][6]
Metabolic Stability Generally high chemical and metabolic stability.[3][7]May be susceptible to oxidative metabolism.[3][4]
Cell Permeability Hydrophobicity can favor passive diffusion across cell membranes.[8][9]Complex; can be enhanced by shielding polar groups, but increased molecular weight and polarity of longer chains can be detrimental.[7]
Synthesis Generally straightforward and synthetically accessible.[2][3]Can be more challenging and costly to synthesize, especially monodisperse variants.[3]
Common Applications PROTACs, general chemical synthesis.[1][10]PROTACs, ADCs, bioconjugation, drug delivery.[6][11][12]

Performance Data: A Quantitative Comparison

The optimal linker is highly dependent on the specific target protein, E3 ligase, and the overall structure of the conjugate. The following tables summarize representative experimental data from studies comparing the performance of alkyl and PEG linkers in PROTACs.

Table 1: Impact of Linker Composition on Protein Degradation Efficacy

This table illustrates how the choice between an alkyl and a PEG linker can dramatically affect the degradation potency (DC50) and maximum degradation (Dmax) of a PROTAC.

PROTAC SystemLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 Degrader Amide-Alkyl Chain133~90[13]
Ester-Alkyl Chain57>95[13]
CRBN Degrader 9-atom Alkyl ChainEffective DegradationNot specified[6]
3-unit PEG ChainWeak DegradationNot specified[6]

Key Observation : In the BRD4 degrader system, modifying the linker from an amide to a more lipophilic ester within an alkyl-like structure improved degradation potency over two-fold.[13] Furthermore, for a CRBN degrader, an alkyl linker proved effective while a PEG linker of greater length resulted in poor activity, suggesting that for certain structural contexts, the hydrophobicity of the alkyl chain is more conducive to forming a productive ternary complex.[6]

Table 2: Influence of Linker Type on Cell Permeability

Cell permeability is a crucial attribute for orally administered drugs and intracellularly acting agents like PROTACs. This table compares the passive permeability of PROTACs with different linker types as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTACLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)Reference
MZ1 PEG/Alkyl (Amide)~0.05[13]
OMZ1 PEG/Alkyl (Ester)0.5[13]
AB2 PEG/Alkyl (Amide)~0.08[13]
OAB2 PEG/Alkyl (Ester)0.6[13]

Key Observation : In multiple matched pairs, replacing an amide bond with an ester bond within the linker—a modification that increases lipophilicity—led to a significant, up to 10-fold, increase in passive membrane permeability.[13] Studies have also shown that switching from a more hydrophilic ethylene glycol linker to a more hydrophobic alkyl linker can enhance cell permeability.[8][9]

Visualizing the Underlying Mechanisms and Workflows

To better understand the context in which these linkers operate, the following diagrams illustrate the fundamental mechanism of PROTAC action and a typical workflow for linker optimization.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Boc-NH-C4 / PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC->POI Catalytic Cycle

Caption: The PROTAC mechanism of action for targeted protein degradation.[1][4][14][15][16]

Linker_Optimization_Workflow cluster_testing Iterative In Vitro Testing Start Define Target (POI) & E3 Ligase Design Design & Synthesize Linker Library (Boc-NH-C4, PEGs, etc.) Start->Design Degradation Protein Degradation Assay (Western Blot, etc.) Determine DC50, Dmax Design->Degradation Permeability Cell Permeability Assay (PAMPA, Caco-2) Design->Permeability Stability Plasma Stability Assay (LC-MS) Design->Stability Analysis Analyze Data (Structure-Activity Relationship) Degradation->Analysis Permeability->Analysis Stability->Analysis Analysis->Design Refine Linker Design Lead Select Lead Candidate(s) for In Vivo Studies Analysis->Lead

Caption: A generalized experimental workflow for PROTAC linker optimization.[][18][19]

Experimental Protocols

Reproducible experimental data is the cornerstone of robust drug development. Below are detailed methodologies for key experiments cited in the comparison of this compound and PEG linkers.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability of a compound.[11][20][21]

  • Preparation of the Donor Plate:

    • A filter plate with a hydrophobic PVDF membrane is coated with a solution of phospholipids (e.g., 1-2% lecithin) in an organic solvent like dodecane.

    • The solvent is allowed to evaporate, leaving a lipid layer that mimics a biological membrane.[20]

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution into a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10-200 µM).

  • Assay Procedure:

    • Fill the wells of a 96-well acceptor plate with buffer, which may contain a surfactant to improve the solubility of lipophilic compounds.

    • Add the compound solution to the wells of the prepared donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours).[20][22]

  • Quantification and Data Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[11][21]

    • The apparent permeability coefficient (Papp or Pₑ) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a drug conjugate in plasma to predict its in vivo half-life and potential for premature payload release.[3][23][24]

  • Incubation:

    • Incubate the test conjugate (e.g., a PROTAC or ADC) at a final concentration of 1-100 µg/mL in fresh plasma (human, mouse, rat, etc.) at 37°C.[3][23]

    • Include a control sample of the conjugate in a formulation buffer (e.g., PBS) to monitor intrinsic stability.

  • Time Points:

    • Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

    • Immediately stop the reaction by adding a cold organic solvent like acetonitrile, often containing an internal standard for LC-MS analysis. This also serves to precipitate plasma proteins.[3]

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.

    • Collect the supernatant which contains the released payload and/or the intact conjugate.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload or the remaining intact conjugate.

    • For ADCs, the average drug-to-antibody ratio (DAR) can be measured over time. A decrease in DAR indicates linker cleavage.[23]

    • Data is typically expressed as the percentage of the compound remaining over time or as a half-life (t½) value.[25]

Protocol 3: Western Blotting for Protein Degradation Analysis

This is the most common method to quantify the degradation of a target protein induced by a PROTAC.[26][27]

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC molecule. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).[26]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.[26]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and load equal amounts of total protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by size via electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to confirm equal loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).[26]

Conclusion

The selection between a this compound (alkyl) linker and a PEG-based linker is a nuanced decision that requires careful consideration of the desired properties of the final drug conjugate.

This compound and similar alkyl linkers offer synthetic simplicity, high metabolic stability, and a hydrophobic character that can be advantageous for cell permeability in certain contexts.[3][8] However, this same hydrophobicity can lead to poor aqueous solubility, potentially complicating formulation and limiting bioavailability.

PEG linkers provide a powerful tool to enhance the hydrophilicity and aqueous solubility of drug conjugates, which is often a major challenge.[6][11] The length and flexibility of PEG linkers can be systematically tuned to optimize the geometry of the PROTAC ternary complex. However, researchers must be mindful of potential drawbacks, including reduced metabolic stability and the fact that longer PEG chains can increase molecular weight and polar surface area to a point that hinders cell permeability.[3][]

Ultimately, there is no universal solution. The optimal linker choice is target- and system-dependent, necessitating the empirical, head-to-head evaluation of a well-designed linker library. The protocols and comparative data provided in this guide offer a foundational framework for researchers to embark on this critical optimization process, accelerating the development of potent and effective targeted therapies.

References

The Influence of Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparison of PROTACs with varying linker lengths, supported by experimental data, to inform rational design and accelerate the development of potent protein degraders.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, thereby inducing ubiquitination and subsequent degradation of the target by the proteasome.[1][2] An inadequate linker, whether too short or too long, can lead to steric hindrance or an unstable ternary complex, respectively, diminishing the PROTAC's degradative capacity.[1] This guide will delve into the structure-activity relationship of linker length, with a focus on alkyl and polyethylene glycol (PEG) chains, which are commonly used due to their synthetic tractability and ability to systematically vary length.[]

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Releases Peptides Degraded Peptides Degradation->Peptides

PROTAC Mechanism of Action.

Impact of Linker Length on PROTAC Activity: Quantitative Data

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1] Systematic variation of the linker length is therefore a crucial step in PROTAC optimization.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. demonstrated the critical impact of linker length on the degradation of ERα, a key target in breast cancer.[4][5] A series of PROTACs were synthesized with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTAC CompoundLinker Length (atoms)ERα Degradation (Western Blot)Cell Viability (MCF7, IC50)
119Moderate140 µM
1212GoodNot Reported
13 16 Excellent 26 µM
1419Reduced> 200 µM
1521Poor> 200 µM
Tamoxifen (Control)N/AN/A27 µM

Data synthesized from Cyrus et al.[][4]

The results clearly indicate that a 16-atom linker is optimal for ERα degradation, with both shorter and longer linkers leading to a significant decrease in potency.[4][5] Interestingly, all PROTACs exhibited similar binding affinity to ERα, suggesting that the observed differences in activity are primarily due to the efficiency of ternary complex formation and subsequent degradation, rather than target engagement.[4]

Case Study 2: TANK-binding kinase 1 (TBK1) Degradation

Studies on PROTACs targeting TBK1 have also highlighted the importance of a minimum linker length for effective degradation.[]

Linker Length (atoms)TBK1 Degradation (DC50)Maximum Degradation (Dmax)
< 12No degradation observedN/A
12-29SubmicromolarHigh
21 3 nM 96%
29292 nM76%

Data from Arvinas, as cited in Troup et al.[]

For TBK1, a linker length below 12 atoms was ineffective.[] Potent degradation was observed for linkers between 12 and 29 atoms, with a 21-atom linker demonstrating the highest potency.[]

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methods. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Western Blot for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels and determining the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1][6]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.

5. Protein Transfer and Immunoblotting:

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane as described previously.

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start: Cell Seeding treatment PROTAC Treatment (Dose Response) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE & Transfer quant->sds_page immunoblot Immunoblotting (Primary/Secondary Ab) sds_page->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC50 & Dmax Values analysis->end

Western Blot Experimental Workflow.
Cell Viability Assay

This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation, and is used to determine the IC50 (concentration for 50% inhibition of cell growth).[2]

1. Cell Seeding:

  • Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium.

  • Allow cells to adhere and grow overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTACs.

  • Add 10 µL of the diluted PROTACs to the respective wells. Include vehicle-only controls.

3. Incubation:

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

4. Measurement (using CellTiter-Glo® as an example):

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Plot the results and use non-linear regression to determine the IC50 value.

Conclusion

The experimental data unequivocally demonstrates that linker length is a critical parameter in PROTAC design that must be empirically optimized for each target and E3 ligase pair. A systematic approach to varying the linker, often using homologous series of alkyl or PEG chains, is essential for identifying PROTACs with optimal degradation potency and efficacy. The protocols and workflows provided in this guide offer a robust framework for the evaluation and comparison of novel PROTAC molecules, facilitating the development of the next generation of targeted protein degraders.

References

Verifying Synthetic Success: A Comparative Guide to Characterizing Boc-NH-C4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and the development of novel drug delivery systems, the successful conjugation of protected amino acids to linker molecules is a critical step. This guide provides a comparative analysis of analytical techniques to confirm the formation of an amide bond between a Boc-protected amine on a C4-acid linker and a target molecule, using the synthesis of N-Boc-4-aminobutyryl-L-phenylalanine methyl ester as a representative example. Nuclear Magnetic Resonance (NMR) spectroscopy is highlighted as the primary tool for unambiguous structural confirmation, supported by data from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and ease of removal under acidic conditions. When conjugating a linker such as 4-aminobutyric acid (a C4 acid), it is essential to have robust analytical methods to verify that the desired amide bond has formed. This guide details the experimental protocols and expected outcomes for the synthesis and characterization of a model Boc-NH-C4-acid conjugate.

Experimental Protocol: Synthesis of N-Boc-4-aminobutyryl-L-phenylalanine methyl ester

A standard and effective method for forming the amide bond is through a coupling reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-Boc-4-aminobutyric acid

  • L-phenylalanine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.2 equivalents) in dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt, and stir for 10 minutes at room temperature.

  • To this solution, add N-Boc-4-aminobutyric acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired conjugate.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product Boc_GABA N-Boc-4-aminobutyric acid Activation Carboxylic Acid Activation Boc_GABA->Activation EDC, HOBt, DCM Phe_OMe L-phenylalanine methyl ester HCl Neutralization Neutralization of Amine Salt Phe_OMe->Neutralization DIPEA, DCM EDC EDC HOBt HOBt DIPEA DIPEA Coupling Amide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup NaHCO3, Brine Purification Column Chromatography Workup->Purification Final_Product N-Boc-4-aminobutyryl- L-phenylalanine methyl ester Purification->Final_Product

Caption: Workflow for the solution-phase synthesis of the this compound conjugate.

NMR Evidence for Successful Conjugation

NMR spectroscopy provides the most definitive evidence of successful amide bond formation by revealing changes in the chemical environment of the protons and carbons near the reaction site.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the purified product will show characteristic signals for all components of the conjugate. The key indicators of successful conjugation are:

  • Appearance of an Amide N-H Proton: A new signal, typically a triplet or doublet of triplets, will appear in the downfield region (around 6.5-7.5 ppm), corresponding to the newly formed amide proton.

  • Shift of α-Protons: The chemical shifts of the protons on the carbons adjacent to the newly formed amide bond will be altered. Specifically, the -CH₂- group of the 4-aminobutyric acid moiety adjacent to the carbonyl will shift downfield, as will the α-proton of the phenylalanine residue.

  • Integration: The relative integration of the signals will correspond to the number of protons in the final conjugate. For example, the singlet for the nine protons of the Boc group should integrate to 9, while the methyl ester protons should integrate to 3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the new covalent bond:

  • New Amide Carbonyl Signal: A new carbonyl signal corresponding to the amide will appear around 172 ppm. This is distinct from the carboxylic acid carbonyl of the starting material (typically >175 ppm) and the ester carbonyl.

  • Presence of All Expected Carbons: The spectrum will show the expected number of carbon signals for the complete conjugate, including those from the Boc group, the C4 linker, and the phenylalanine methyl ester.

Key NMR Signals for Conjugate Confirmation ¹H NMR (ppm) ¹³C NMR (ppm)
Boc Group ~1.4 (s, 9H)~28.4 (3C, CH₃), ~79.5 (1C, quat. C)
C4 Linker (-CH₂CH₂CH₂-) ~1.8 (m, 2H), ~2.2 (t, 2H), ~3.1 (q, 2H)~25.0, ~35.0, ~39.0
Newly Formed Amide N-H ~6.5-7.5 (t, 1H)-
Newly Formed Amide C=O -~172.0
Phenylalanine Residue ~3.1 (dd, 2H, β-CH₂), ~4.8 (q, 1H, α-CH), ~7.2-7.3 (m, 5H, Ar-H)~38.0 (β-C), ~53.0 (α-C), ~127-136 (Aromatic C)
Methyl Ester ~3.7 (s, 3H)~52.0 (OCH₃), ~172.5 (C=O)

Note: Approximate chemical shifts are based on typical values and may vary depending on the solvent and other experimental conditions.

Comparison with Alternative Analytical Methods

While NMR is the gold standard for structural elucidation, FT-IR and Mass Spectrometry are valuable complementary techniques for rapid confirmation of the reaction's success.

FT-IR Spectroscopy

FT-IR spectroscopy is a quick and straightforward method to identify the presence of key functional groups.

Experimental Protocol:

  • A thin film of the purified product is cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane, or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

Key Spectral Features:

  • Amide I Band: The appearance of a strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretch of the newly formed amide.

  • Amide II Band: A band around 1520-1550 cm⁻¹ , resulting from N-H bending and C-N stretching, also indicates amide formation.

  • Disappearance of Carboxylic Acid O-H Stretch: The broad O-H stretching band of the starting carboxylic acid (typically around 2500-3300 cm⁻¹) will be absent in the purified product.

  • Carbamate and Ester Carbonyls: The spectrum will also show the C=O stretching bands for the Boc-carbamate (around 1690-1710 cm⁻¹) and the methyl ester (around 1735-1750 cm⁻¹).

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized conjugate, providing strong evidence that the two starting materials have combined.

Experimental Protocol:

  • The purified product is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

Expected Result:

  • The mass spectrum will show a prominent peak corresponding to the molecular ion of the product, typically as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. For N-Boc-4-aminobutyryl-L-phenylalanine methyl ester (C₂₀H₃₀N₂O₅), the expected monoisotopic mass is 378.22 g/mol . Therefore, the ESI-MS spectrum should show a major peak at m/z 379.2 (for [M+H]⁺) or 401.2 (for [M+Na]⁺).

Comparative Data Summary

Analytical Method Principle Key Evidence of Conjugation Advantages Limitations
¹H & ¹³C NMR Nuclear spin in a magnetic fieldAppearance of amide N-H proton, shifts in adjacent C/H signals, new amide carbonyl carbon.Provides unambiguous structural information and connectivity.Requires a relatively pure sample; can be time-consuming.
FT-IR Molecular vibrationsAppearance of Amide I and II bands; disappearance of carboxylic acid O-H band.Fast, simple, and excellent for identifying functional groups.Does not provide detailed structural connectivity; cannot distinguish between isomers.
Mass Spectrometry Mass-to-charge ratioDetection of the correct molecular ion peak for the conjugate.High sensitivity; confirms molecular weight and formula.Does not provide information on the specific site of conjugation or stereochemistry.

Conclusion

The successful synthesis of this compound conjugates can be confidently verified through a combination of analytical techniques. NMR spectroscopy stands as the most powerful tool, providing unequivocal proof of amide bond formation and the complete chemical structure of the product. FT-IR and Mass Spectrometry serve as rapid and effective complementary methods. For researchers in drug development and peptide chemistry, employing this multi-faceted analytical approach ensures the integrity of their synthetic intermediates, paving the way for the successful construction of more complex molecules.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of longer peptides incorporating a this compound linker, Solid-Phase Peptide Synthesis (SPPS) is the method of choice. The general workflow is illustrated below.

spss_workflow start Start with Resin deprotection1 Boc Deprotection (TFA in DCM) start->deprotection1 neutralization Neutralization (DIPEA in DCM) deprotection1->neutralization coupling Couple Next Boc-Amino Acid (EDC/HOBt or similar) neutralization->coupling wash Wash Resin coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection1 More residues final_deprotection Final Boc Deprotection repeat->final_deprotection Last residue cleavage Cleave from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) final_deprotection->cleavage end Purify Peptide cleavage->end

Caption: A simplified workflow for Boc-chemistry based Solid-Phase Peptide Synthesis.

Safety Operating Guide

Essential Guide to the Proper Disposal of Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Boc-NH-C4-acid waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill Management:

In the event of a small spill, the material should be absorbed with an inert material such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a sealed, properly labeled container for disposal as chemical waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a chemical waste to be handled by a licensed environmental disposal company. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Segregation:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless their compatibility has been confirmed. In particular, avoid mixing with strong bases, oxidizing agents, or reactive metals.

  • Container Management:

    • Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).

    • Ensure the container is in good condition with a secure, leak-proof lid.

    • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and to prevent spills.

    • Keep the waste container closed at all times, except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or your institution's equivalent designation).

    • Include the full chemical name: "this compound" or "4-(tert-butoxycarbonylamino)butanoic acid".

    • Indicate the approximate quantity or concentration of the waste.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the storage of chemical waste.

  • Disposal:

    • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the general properties of similar Boc-protected amino acids and carboxylic acids.

PropertyGeneral Value/InformationSource
Physical StateSolidGeneral Observation
SolubilityGenerally soluble in organic solventsGeneral Observation
StabilityStable under normal conditions. The Boc group is labile to strong acids.[2][2]
IncompatibilitiesStrong acids, strong bases, oxidizing agents.[3][3]

Experimental Protocols

The proper disposal of this compound does not typically involve experimental protocols for neutralization or degradation in a standard laboratory setting. The standard and safest protocol is collection and disposal by a licensed professional service. Attempting to neutralize or treat the chemical waste without a validated procedure and proper equipment can be hazardous.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Generate Generate this compound Waste Segregate Segregate into a Labeled, Compatible Container Generate->Segregate Secure Secure Lid & Store in Designated Waste Area Segregate->Secure Contact Contact EHS for Pickup Secure->Contact Disposal Professional Disposal Contact->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-NH-C4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles with side-shields or a face shield.Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection A fully fastened laboratory coat.Provides a barrier against accidental spills.[1] For larger quantities or where splashing is likely, consider an acid-resistant suit or apron.[5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[1]

Operational Plan: Handling and Disposal

Safe handling, storage, and disposal are crucial to prevent accidents and maintain the integrity of the chemical.

1. Preparation and Handling:

  • Work in a designated area, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[1]

  • Avoid the formation of dust and aerosols.[2][6] When transferring the compound, do so carefully.

  • Keep the container tightly sealed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6]

2. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Keep away from strong oxidizing agents and strong acids.[2]

3. Spill Management:

  • Solid Spill: Use dry clean-up procedures and avoid generating dust.[6] Sweep up, shovel, or use a HEPA-filtered vacuum to collect the material.[6]

  • Place the collected material into a suitable, closed, and labeled container for disposal.[6]

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Post-Handling:

  • Decontaminate all work surfaces after handling.[1]

  • Carefully remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][6]

5. Waste Disposal:

  • Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

  • Dispose of the chemical and its container at an approved waste disposal plant in accordance with federal, state, and local environmental control regulations.[2][6]

Experimental Workflow: Handling Boc-NH-C4-acid

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Workspace (Chemical Fume Hood) don_ppe 2. Don Required PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Proceed with caution transfer 4. Transfer to Reaction weigh->transfer decontaminate 5. Decontaminate Workspace transfer->decontaminate After reaction completion dispose_waste 6. Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash 8. Wash Hands doff_ppe->wash

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.